molecular formula C6H4FNO3 B1340275 4-Fluoro-3-nitrophenol CAS No. 2105-96-6

4-Fluoro-3-nitrophenol

Cat. No.: B1340275
CAS No.: 2105-96-6
M. Wt: 157.1 g/mol
InChI Key: JSRMPTJZAJUPGZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenol is a useful research compound. Its molecular formula is C6H4FNO3 and its molecular weight is 157.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-nitrophenol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRMPTJZAJUPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587834
Record name 4-Fluoro-3-nitrophenol
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Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-96-6
Record name 4-Fluoro-3-nitrophenol
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Record name 4-Fluoro-3-nitrophenol
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Foundational & Exploratory

4-Fluoro-3-nitrophenol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2105-96-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 4-Fluoro-3-nitrophenol. This versatile fluorinated aromatic compound is a valuable building block in medicinal chemistry and organic synthesis, offering unique reactivity for the development of novel therapeutic agents and other complex molecules.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with the following key properties:

PropertyValueReference(s)
CAS Number 2105-96-6[1]
Molecular Formula C₆H₄FNO₃[1]
Molecular Weight 157.10 g/mol [1]
Appearance Pale yellow to yellow-brown solid
Melting Point 78-81 °C
Boiling Point 304.9 °C at 760 mmHg
Density 1.511 g/cm³
InChI 1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H[1]
InChIKey JSRMPTJZAJUPGZ-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1O)--INVALID-LINK--[O-])F[1]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 4-fluorophenol. The following is a representative experimental protocol based on analogous procedures for the nitration of fluorinated aromatic compounds.[2][3][4]

Reaction:

Caption: Logical workflow for kinase inhibitor synthesis.

This diagram illustrates the initial reduction of this compound to the corresponding aniline. This key intermediate can then undergo various coupling reactions with a heterocyclic core, a common motif in kinase inhibitors, to generate the final drug candidate. The specific nature of the heterocyclic core and the coupling chemistry would be tailored to target a specific kinase.

References

An In-Depth Technical Guide to 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄FNO₃.[1] Its chemical structure, featuring a fluorine atom and a nitro group on a phenol ring, imparts unique reactivity, making it a versatile building block in organic synthesis.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 157.10 g/mol [1]
Appearance Pale-yellow to yellow-brown crystalline solid
Melting Point 93-95 °C
Boiling Point Decomposes on distillation at atmospheric pressure[2]
Solubility Soluble in hot dilute acids and strong bases; insoluble in petroleum ether. Soluble in organic solvents like chloroform, benzene, ether, and dichloromethane.[2][3]
CAS Number 2105-96-6[1]
InChIKey JSRMPTJZAJUPGZ-UHFFFAOYSA-N[1]

Synthesis and Purification

Synthesis of this compound

A general synthetic workflow for the nitration of a fluorophenol is outlined below. Note: This is a generalized representation and specific reaction conditions for the synthesis of this compound would require optimization.

SynthesisWorkflow Start 4-Fluorophenol Reaction Nitration Reaction (Controlled Temperature) Start->Reaction NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Reaction Quenching Quenching (e.g., pouring onto ice) Reaction->Quenching Filtration Filtration Quenching->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Generalized workflow for the synthesis of this compound.
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4][5] The choice of solvent is critical for successful purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either insoluble at high temperatures or soluble at low temperatures.[6] For this compound, a common purification method involves recrystallization from a suitable solvent system, which may include aqueous solutions or mixed organic solvents. A general procedure for recrystallization is as follows:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound was not found in the search results, a predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (157.10 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its functional groups allow for a range of chemical modifications, making it a versatile scaffold for building more complex structures.

Role as a Synthetic Intermediate

This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. For example, the related compound 3-fluoro-4-nitrophenol is a precursor in the synthesis of the antiangiogenic drug regorafenib.[7] this compound can be similarly employed in the development of novel therapeutic agents.

The general utility of fluorinated nitrophenols in medicinal chemistry is illustrated in the following logical diagram:

DrugDevelopment Start This compound Reaction1 Functional Group Transformation Start->Reaction1 Intermediate Modified Intermediate Reaction1->Intermediate Reaction2 Coupling/Cyclization Reactions Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) Reaction2->API

Role of this compound in API synthesis.
Biological Activity and Enzyme Inhibition

Phenolic compounds, including nitrophenols, are known to exhibit a range of biological activities, including enzyme inhibition.[8][9] For instance, p-nitrophenol has been shown to inhibit enzymes such as p-nitrophenol hydroxylase (a cytochrome P450 enzyme) and ascorbate oxidase.[10][11] The inhibitory potential of these compounds often arises from the interaction of the phenolic hydroxyl group and other substituents with the active site of the enzyme.[9] While specific studies on the enzyme inhibitory activity of this compound were not identified, its structural similarity to other known enzyme inhibitors suggests it could be a target for further investigation in drug discovery programs.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic characteristics, and biological activities to support its continued use in scientific and drug development endeavors.

References

An In-Depth Technical Guide to 4-Fluoro-3-nitrophenol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Fluoro-3-nitrophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this fluorinated phenol derivative.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound with the chemical formula C₆H₄FNO₃. Its structure consists of a phenol ring substituted with a fluorine atom at the fourth position and a nitro group at the third position relative to the hydroxyl group. The presence of these functional groups, particularly the electron-withdrawing nitro group and the highly electronegative fluorine atom, significantly influences the molecule's chemical reactivity and physical properties.

The IUPAC name for this compound is this compound. It is also known by other synonyms such as 3-nitro-4-fluorophenol. The Chemical Abstracts Service (CAS) registry number for this compound is 2105-96-6.

Below is a 2D representation of the molecular structure of this compound.

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 4-fluoro-3-nitrophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary and most direct route to this compound is through the electrophilic nitration of 4-fluorophenol. This process, while straightforward in principle, requires careful control of reaction conditions to manage the formation of isomers and ensure a high yield of the desired product.

Core Synthesis Pathway: Electrophilic Nitration of 4-Fluorophenol

The synthesis of this compound is predominantly achieved via the direct nitration of 4-fluorophenol. The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring are ortho-, para-directing. In the case of 4-fluorophenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position ortho to the fluorine atom (position 3) are activated towards electrophilic substitution. Due to steric hindrance from the hydroxyl group and the directing influence of the fluorine atom, the nitration primarily occurs at the 3-position, yielding this compound, and to a lesser extent at the 2-position, leading to the formation of the isomeric byproduct, 4-fluoro-2-nitrophenol.

A common method for this nitration involves the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid, or the use of a nitrate salt (e.g., sodium nitrate or potassium nitrate) with sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products.

Below is a logical representation of the primary synthesis pathway.

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol Reaction Electrophilic Nitration 4-Fluorophenol->Reaction Nitrating_Agent Nitrating Agent (HNO3/H2SO4 or NaNO3/H2SO4) Nitrating_Agent->Reaction Product_Mixture Crude Product Mixture Reaction->Product_Mixture Purification Purification Product_Mixture->Purification This compound This compound (Target Product) 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol (Isomeric Byproduct) Purification->this compound Purification->4-Fluoro-2-nitrophenol

Figure 1: General synthesis pathway for this compound via electrophilic nitration.

Experimental Protocols

Synthesis of this compound (Analogous to 3-Fluoro-4-nitrophenol Synthesis)

This protocol is adapted from the synthesis of 3-fluoro-4-nitrophenol.[1][2][3]

Materials:

  • 4-Fluorophenol

  • Sodium Nitrate (NaNO₃)

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Ether

  • Dichloromethane

  • Benzene (optional, as a co-solvent in the reaction)

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluorophenol, water, and sodium nitrate. If used, benzene can also be added at this stage.

  • Cooling: Cool the reaction mixture to a temperature between -5°C and 0°C using an ice-salt bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid dropwise to the cooled and stirred reaction mixture. Maintain the temperature between -5°C and 0°C throughout the addition. The addition of sulfuric acid will generate the nitronium ion (NO₂⁺) in situ.

  • Reaction: After the complete addition of sulfuric acid, continue to stir the mixture at -5°C to 0°C for approximately 50-60 minutes.

  • Isolation of Crude Product: Collect the solid crude product by filtration. The crude product will be a mixture of this compound and 4-fluoro-2-nitrophenol.

  • Purification:

    • The crude product is added to a mixture of water, ether, and dichloromethane.

    • Stir the suspension at room temperature for 2-3 hours. This solvent washing is designed to selectively dissolve the isomeric byproduct, leaving the desired this compound as a solid.

    • Collect the solid product by filtration.

    • Dry the solid product to obtain purified this compound.

The following diagram illustrates a general workflow for a typical nitration experiment.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-Fluorophenol in Solvent Cool Cool to 0-5°C Start->Cool Add_Nitrating_Agent Slowly Add Nitrating Agent Cool->Add_Nitrating_Agent Stir Stir at Low Temperature Add_Nitrating_Agent->Stir Quench Pour onto Ice Stir->Quench Filter_Crude Filter Crude Product Quench->Filter_Crude Wash Wash with Solvent Mixture Filter_Crude->Wash Filter_Pure Filter Purified Product Wash->Filter_Pure Dry Dry Product Filter_Pure->Dry

Figure 2: A generalized experimental workflow for the nitration of fluorophenols.

Quantitative Data

The following table summarizes the quantitative data from the synthesis of the closely related isomer, 3-fluoro-4-nitrophenol, which can be considered indicative of the expected outcomes for the synthesis of this compound.[1][2][3]

ParameterValue
Starting Materialm-Fluorophenol
Product3-Fluoro-4-nitrophenol
Yield38.09% - 45.5%
Purity (by GC)98.6% - 99.3%
Melting Point92 - 94 °C

1H NMR Data for 3-Fluoro-4-nitrophenol (as a reference): [1][2][3]

Chemical Shift (ppm)MultiplicityIntegration
5.36s1H
6.80t1H
7.39d1H
8.11d1H

Conclusion

The synthesis of this compound via the electrophilic nitration of 4-fluorophenol is a well-established, albeit nuanced, process. Success hinges on the careful control of reaction temperature and an effective purification strategy to isolate the desired product from its primary isomer, 4-fluoro-2-nitrophenol. The methodologies and data presented in this guide, drawn from analogous syntheses, provide a robust framework for researchers and professionals in the field of drug development and chemical synthesis to produce this important intermediate. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

Navigating the Solubility Landscape of 4-Fluoro-3-nitrophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Fluoro-3-nitrophenol, a key intermediate in pharmaceutical and agrochemical research. While quantitative solubility data in various organic solvents remains largely unpublished in publicly accessible literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility behavior, detailed experimental protocols for its determination, and a summary of its key physicochemical properties.

Introduction to this compound

This compound (CAS No. 2105-96-6) is a substituted aromatic compound with the molecular formula C₆H₄FNO₃.[1][2] Its structure, featuring a phenol group, a nitro group, and a fluorine atom, imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties influence its interactions with various solvents and provide a basis for predicting its solubility behavior.

PropertyValueReference
CAS Number 2105-96-6[1][2]
Molecular Formula C₆H₄FNO₃[1][2]
Molecular Weight 157.10 g/mol [1][3]
Appearance Off-white to pale-yellow or yellow-brown solid[2]
Melting Point 78-81 °C[2]
Boiling Point 304.9 °C at 760 mmHg[2]
Density 1.511 g/cm³[2]

Expected Solubility in Organic Solvents: A Qualitative Discussion

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and nitro groups of this compound, leading to a high degree of solubility. For related compounds like nitrophenols, solubility is generally high in alcohols.[4][5][6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of this compound. Acetone is noted as a good solvent for nitrophenols.[4][5] The fact that this compound can be extracted from acetonitrile further supports its solubility in this solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the molecule, the solubility of this compound in nonpolar solvents is expected to be limited. While some solubility might be observed due to the aromatic ring, it will likely be significantly lower than in polar solvents.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For researchers requiring precise solubility data, the isothermal equilibrium method is a reliable and widely used technique. This protocol outlines the general steps for determining the solubility of this compound in an organic solvent at a specific temperature.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined experimentally.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

  • Analysis:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 g of solvent, molality, or mole fraction.

4.3. Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solute to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate until equilibrium is reached prep2->prep3 samp1 Allow solid to settle prep3->samp1 Equilibrium Reached samp2 Withdraw supernatant with equilibrated syringe samp1->samp2 samp3 Filter into a pre-weighed flask samp2->samp3 ana1 Determine mass of filtrate samp3->ana1 ana2 Dilute sample for analysis ana1->ana2 ana3 Measure concentration (UV-Vis/HPLC) ana2->ana3 calc1 Calculate concentration of saturated solution ana3->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: Workflow for solubility determination using the isothermal equilibrium method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure provides a solid basis for predicting its behavior. It is expected to be highly soluble in polar protic and aprotic solvents and sparingly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided isothermal equilibrium method offers a robust experimental protocol. This guide serves as a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection and to design experiments for the accurate determination of this important compound's solubility.

References

In-Depth Technical Guide to 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Fluoro-3-nitrophenol is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, a detailed experimental protocol for its synthesis, and its role in synthetic pathways.

Chemical Identity and Synonyms

The compound with the formal IUPAC name This compound is a substituted aromatic phenol.[1] It is also known by several synonyms, which are often encountered in commercial and research contexts. These include:

  • 3-Nitro-4-fluorophenol[1]

  • 2-Fluoro-5-hydroxynitrobenzene[2]

  • Phenol, 4-fluoro-3-nitro-[1][3]

Its unique identification is ensured by its CAS number: 2105-96-6 .[1][2][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValueSource(s)
Molecular Formula C₆H₄FNO₃[1][3]
Molecular Weight 157.10 g/mol [1][3]
Appearance Off-white to pale-yellow or yellow-brown solid[2]
Melting Point 78-81 °C[2]
Boiling Point 304.9 °C at 760 mmHg[2]
Density 1.511 g/cm³[2]
Flash Point 138.2 °C[2]
Refractive Index 1.582[2]
Topological Polar Surface Area (TPSA) 63.37 Ų[3]
LogP 1.4395[3]
Storage Temperature 2°C - 8°C (Refrigerator)[4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming nitro group primarily to the ortho position. The following is a representative experimental protocol adapted from procedures for similar nitrations of substituted phenols.

Reaction: Nitration of 4-Fluorophenol

Materials:

  • 4-Fluorophenol

  • Nitric acid (e.g., 65-90% concentration)

  • Glacial acetic acid or other suitable solvent (e.g., dichloromethane)

  • Ice

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a stirring apparatus, dissolve 4-fluorophenol in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt or ice bath. This is crucial to control the exothermic nitration reaction and minimize the formation of byproducts.

  • Slow Addition of Nitrating Agent: Slowly add nitric acid dropwise to the cooled and stirring solution via a dropping funnel. The rate of addition should be carefully controlled to maintain the low reaction temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0°C) for a specified period, typically 1-2 hours, to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by pouring the mixture over crushed ice.

    • If a precipitate forms, it can be collected by filtration and washed with cold water.

    • Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane.

    • The organic layers are then combined, washed with water and/or a mild base (like sodium bicarbonate solution) to remove any remaining acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification:

    • The solvent is removed from the dried organic phase using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methylcyclohexane or an ethanol/water mixture) to obtain a product of high purity.

Safety Precautions:

  • Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Synthetic Pathway and Applications

This compound serves as a valuable intermediate in multi-step organic syntheses. Its functional groups—hydroxyl, nitro, and fluoro—provide multiple reaction sites for further chemical modifications. A common application is in the synthesis of more complex molecules where the fluorinated and nitrated phenyl ring is a key structural motif.

The following diagram illustrates a typical synthetic workflow, starting from the nitration of 4-fluorophenol to produce this compound, which can then be used in subsequent reactions.

G cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate 4-Fluorophenol 4-Fluorophenol Nitration Nitration 4-Fluorophenol->Nitration Nitrating Agent Nitric Acid / Sulfuric Acid Nitrating Agent->Nitration 4-Fluoro-3-nitrophenol_product This compound Nitration->4-Fluoro-3-nitrophenol_product 4-Fluoro-3-nitrophenol_intermediate This compound Further Reactions Further Synthetic Steps (e.g., Reduction, Etherification) 4-Fluoro-3-nitrophenol_intermediate->Further Reactions Complex Molecule Pharmaceutical or Agrochemical Active Ingredient Further Reactions->Complex Molecule

Caption: Synthetic workflow for this compound and its subsequent use.

This logical flow highlights its role as a building block in the creation of more elaborate chemical structures, which is of particular interest in the fields of medicinal chemistry and materials science.

References

4-Fluoro-3-nitrophenol: A Comprehensive Technical Guide to Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and essential safety precautions for the handling and use of 4-Fluoro-3-nitrophenol. This compound, while valuable in synthetic chemistry, presents significant health risks that necessitate stringent safety protocols. This document outlines these risks and provides detailed procedural guidance to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause severe skin and eye irritation or damage.

GHS Classification Summary

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1]
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage[1]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled[1]

Pictograms:

Corrosive, Irritant[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C6H4FNO3[1]
Molecular Weight 157.10 g/mol [1]
Appearance Pale-yellow to Yellow-brown to Brown or Green Solid[2]
CAS Number 2105-96-6[1]
Purity ≥97%[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.

Engineering Controls
  • Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is refrigerator temperature.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large Spill or Beyond Capability small_spill->large_spill No contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional & Local Regulations decontaminate->dispose end Spill Response Complete dispose->end emergency_services Contact Emergency Services & EH&S large_spill->emergency_services emergency_services->end

Workflow for this compound Spill Response.

Disposal Considerations

Waste generated from this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.

Conclusion

This compound is a chemical that requires careful and informed handling. By adhering to the safety precautions, experimental protocols, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the associated risks and ensure a safe laboratory environment. Continuous vigilance and a strong safety culture are essential when working with this and other hazardous materials.

References

In-Depth Technical Guide to the Storage and Stability of 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, stability, and handling of 4-Fluoro-3-nitrophenol, a key intermediate in various synthetic processes. Understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄FNO₃[1][2]
Molecular Weight 157.10 g/mol [2]
CAS Number 2105-96-6[2]
Melting Point 78-81 °C[3]
Boiling Point 304.9 °C at 760 mmHg[3]
Appearance Pale-yellow to yellow-brown to brown or green solid
Purity ≥97% or ≥98.0%[1][3]

Recommended Storage and Handling

Proper storage is paramount to maintaining the stability and purity of this compound.

Recommended Storage Conditions:

ConditionSpecificationReference
Temperature Refrigerator (2-8°C) or 4°C[1]
Atmosphere Store under nitrogen[1]
Container Tightly closed container[3]
Environment Cool, dry, well-ventilated area[3]
Incompatibilities Away from incompatible substances such as strong oxidizing agents[3][4]

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

This compound is generally stable under normal temperatures and pressures.[3] However, like many nitrophenolic compounds, it is susceptible to degradation under certain conditions. The strong carbon-fluorine bond generally enhances the metabolic and thermal stability of fluorinated aromatic compounds.

Potential Degradation Pathways:

  • Photodegradation: Nitrophenols are known to be susceptible to photolysis. Exposure to light, particularly UV radiation, can lead to degradation. For the related compound 3-trifluoromethyl-4-nitrophenol, photodegradation in water under natural sunlight occurred with a half-life of 3.3 days.

  • Oxidative Degradation: While the compound is stable, strong oxidizing agents can promote degradation. The degradation of 4-nitrophenol often proceeds via hydroxylation of the aromatic ring to form species like 4-nitrocatechol, which can be further oxidized, leading to ring cleavage.[5]

  • Thermal Degradation: Elevated temperatures can induce decomposition. Studies on nitrophenols suggest that thermolysis can contribute significantly to the overall degradation rate at high temperatures.[6]

  • Hydrolytic Degradation: Based on data for the similar compound 3-trifluoromethyl-4-nitrophenol, which is stable to hydrolysis at pH 5, 7, and 9, this compound is also expected to exhibit good hydrolytic stability under typical pH conditions.

The following diagram illustrates the potential degradation pathways for this compound based on known reactions of similar compounds.

Potential Degradation Pathways of this compound A This compound B Photodegradation Products A->B Light/UV C Oxidative Degradation Products (e.g., hydroxylated intermediates, ring-opened products) A:e->C:w Oxidizing Agents (e.g., H₂O₂) D Thermal Degradation Products A->D High Temperature Workflow for Stability Testing of this compound cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Stability Assessment A Prepare Solutions of This compound B Stress Conditions A->B C Acid/Base Hydrolysis B->C D Oxidative Degradation B->D E Photodegradation B->E F Thermal Degradation B->F G Develop & Validate Stability-Indicating HPLC Method C->G D->G E->G F->G H Analyze Stressed Samples G->H I Identify & Quantify Degradation Products H->I J Long-Term & Accelerated Stability Studies I->J K Determine Shelf-Life & Re-test Period J->K

References

Spectroscopic Analysis of 4-Fluoro-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-Fluoro-3-nitrophenol (CAS No. 2105-96-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on the predicted spectral characteristics based on its molecular structure and established principles of spectroscopic analysis. It serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound. These predictions are based on the compound's structure, which features a phenol ring substituted with a fluorine atom and a nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 10.0 - 11.0Singlet (broad)1H-OH
~ 7.8 - 8.0Doublet of doublets1H~ 2-3 Hz, ~ 9-10 HzH-2
~ 7.2 - 7.4Multiplet1H-H-6
~ 7.0 - 7.2Triplet1H~ 8-9 HzH-5

Predicted ¹³C NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz)C-4
~ 145 - 150C-1
~ 135 - 140C-3
~ 125 - 130 (d, ³JCF ≈ 3-5 Hz)C-2
~ 120 - 125 (d, ²JCF ≈ 15-20 Hz)C-5
~ 115 - 120 (d, ²JCF ≈ 20-25 Hz)C-6
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3500 - 3200 (broad)O-HPhenolic hydroxyl group, hydrogen-bonded
3100 - 3000C-HAromatic C-H stretching
1600 - 1580, 1500 - 1400C=CAromatic ring stretching
1530 - 1500, 1350 - 1300N-OAsymmetric and symmetric stretching of the nitro group
1250 - 1180C-OPhenolic C-O stretching
1050 - 1000C-FAromatic C-F stretching
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

m/zIonDescription
157[M]⁺Molecular ion
127[M - NO]⁺Loss of nitric oxide
111[M - NO₂]⁺Loss of nitrogen dioxide
99[M - NO - CO]⁺Subsequent loss of carbon monoxide
83[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide

Experimental Protocols

The following are general experimental methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1][2] The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS.[2] Data processing would involve Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a solution, the compound can be dissolved in a suitable solvent like chloroform, and the spectrum recorded using a liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FT-IR) spectrometer.[3]

Mass Spectrometry (MS)

For mass spectrometry, a dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile would be introduced into the mass spectrometer. Electron ionization (EI) is a common technique for the analysis of small, relatively non-polar molecules.[4][5] In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

G cluster_compound Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation 4_Fluoro_3_nitrophenol This compound NMR NMR Spectroscopy (¹H, ¹³C) 4_Fluoro_3_nitrophenol->NMR is analyzed by IR IR Spectroscopy 4_Fluoro_3_nitrophenol->IR is analyzed by MS Mass Spectrometry 4_Fluoro_3_nitrophenol->MS is analyzed by NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure provides evidence for IR_Data->Structure provides evidence for MS_Data->Structure provides evidence for

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Rising Potential of 4-Fluoro-3-nitrophenol Derivatives in Therapeutic Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of a fluorine atom and a nitro group on a phenolic ring presents a unique chemical scaffold with significant potential in medicinal chemistry. This technical guide delves into the burgeoning field of 4-fluoro-3-nitrophenol derivatives and their diverse biological activities. While research on direct derivatives of this compound is still emerging, this paper will explore the biological activities of closely related isomers and structural analogs, providing a comprehensive overview of their anticancer and antimicrobial properties. This guide will serve as a valuable resource by presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Antimicrobial and Anticancer Activities: A Quantitative Perspective

Recent studies have highlighted the significant therapeutic potential of compounds derived from or structurally related to this compound. The biological activity of these derivatives, particularly their antimicrobial and anticancer effects, is summarized below.

Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Several of these derivatives demonstrated potent antitubercular effects.[1]

Compound IDSubstitution on N-phenyl ringMIC (µg/mL) against M. tuberculosis H37RvMIC (µg/mL) against Rifampin-resistant M. tuberculosis
3a 2-F16ND
3b 3-F32ND
3c 4-F16ND
3d 2-Cl8ND
3e 3-Cl16ND
3f 4-Cl8ND
3g 2-Br8ND
3h 4-Br8ND
3i 2-CH332ND
3j 4-CH316ND
3k 2-OCH364ND
3l 4-OCH332ND
3m 2-NO244
3n 3-NO28ND
3o 4-NO28ND
3p Unsubstituted16ND

ND: Not Determined

Antibacterial Activity of Fluoroaniline Schiff Base Analogues

Schiff bases synthesized from fluoroaniline have exhibited promising antibacterial properties. The zone of inhibition against various bacterial strains provides a measure of their efficacy.[2]

Compound IDSubstituent on Aldehyde RingZone of Inhibition (mm) against S. aureusZone of Inhibition (mm) against E. coliZone of Inhibition (mm) against K. pneumoniaeZone of Inhibition (mm) against P. aeruginosa
3a 4-N,N-dimethylaminobenzaldehyde12101110
3b 4-Hydroxy-3-methoxybenzaldehyde14121312
3c 4-Chlorobenzaldehyde16141513
3d 2,4-Dichlorobenzaldehyde18161715
3e 4-Nitrobenzaldehyde15131412
3f 2-Hydroxy-1-naphthaldehyde20181917
Streptomycin (Standard) -22202119
Anticancer Activity of a Benzofuran-linked 3-Nitrophenyl Chalcone Derivative

A novel chalcone derivative incorporating a 3-nitrophenyl group has demonstrated selective cytotoxicity against colon cancer cell lines.[3]

Cell LineCompoundIC₅₀ (µM) after 48h
HCT-116 (Colon Cancer)[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]1.71
HT-29 (Colon Cancer)[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]7.76
CCD-18Co (Healthy Colon)[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]> 10

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key assays mentioned in this guide.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution to each well. A known antibiotic can be used as a positive control, and the solvent as a negative control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.

Visualization of a Key Biological Pathway

Understanding the mechanism of action of these derivatives is paramount for their development as therapeutic agents. The benzofuran-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis in colon cancer cells.[3] A simplified representation of the apoptosis signaling pathway is provided below.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor (DR4) Death Receptor (DR4) Death Ligand->Death Receptor (DR4) Caspase-8 Caspase-8 Death Receptor (DR4)->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates DNA Damage DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion disrupts Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes 3-Nitrophenyl_Chalcone 3-Nitrophenyl_Chalcone 3-Nitrophenyl_Chalcone->Death Receptor (DR4) activates 3-Nitrophenyl_Chalcone->Bcl-2 inhibits

Simplified Apoptosis Signaling Pathway

The diagram illustrates how the benzofuran-linked 3-nitrophenyl chalcone derivative can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. By activating Death Receptor 4 (DR4) and inhibiting the anti-apoptotic protein Bcl-2, the compound leads to the activation of executioner caspases (Caspase-3/7), ultimately resulting in programmed cell death.

Conclusion and Future Directions

The derivatives and structural analogs of this compound represent a promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. The quantitative data presented herein underscore their efficacy, while the detailed experimental protocols provide a foundation for further research and validation. The visualization of the apoptosis pathway offers a glimpse into the mechanistic underpinnings of their anticancer activity.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound itself to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and translation into clinically viable therapeutic agents. The continued exploration of this chemical scaffold holds great promise for addressing the pressing global challenges of infectious diseases and cancer.

References

The Strategic Utility of 4-Fluoro-3-nitrophenol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – 4-Fluoro-3-nitrophenol, a versatile chemical intermediate, is gaining increasing attention within the pharmaceutical and life sciences sectors. Its unique structural features, characterized by the presence of a fluorine atom and a nitro group on a phenolic ring, render it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the potential research applications of this compound and its isomers, with a focus on their role in the development of targeted therapeutics.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application in synthetic chemistry. The table below summarizes its key characteristics.

PropertyValueReference
CAS Number 2105-96-6[1][2]
Molecular Formula C₆H₄FNO₃[1][2]
Molecular Weight 157.10 g/mol [1][2]
Appearance Off-white to pale-yellow or brown solid[2][3]
Melting Point 78-81 °C[2]
Boiling Point 304.9 °C at 760 mmHg[2]
Density 1.511 g/cm³[2]
Flash Point 138.2 °C[2]
Solubility Soluble in organic solvents such as chloroform, benzene, ether, and dichloromethane.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[2]

Application in the Synthesis of Multi-Kinase Inhibitors: The Case of Regorafenib

A prominent application of fluorinated nitrophenols is in the synthesis of multi-kinase inhibitors for cancer therapy. The isomer of our topic compound, 3-fluoro-4-nitrophenol, serves as a key starting material in an efficient, three-step synthesis of Regorafenib, a potent inhibitor of multiple protein kinases involved in tumor angiogenesis and oncogenesis.

Regorafenib exerts its anti-cancer effects by targeting several key signaling pathways, including the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, the Platelet-Derived Growth Factor Receptor (PDGFR) pathway, and the RAF-MEK-ERK signaling cascade. By inhibiting these pathways, Regorafenib effectively cuts off the blood supply to tumors and inhibits their growth and proliferation.

Signaling Pathways Targeted by Regorafenib

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Angiogenesis, Cell Proliferation, Survival Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->RAF

Caption: Signaling pathways inhibited by Regorafenib.
Experimental Protocol: Synthesis of 4-amino-3-fluorophenol from 3-fluoro-4-nitrophenol

The initial step in the synthesis of Regorafenib from 3-fluoro-4-nitrophenol is the reduction of the nitro group to an amine. This transformation is a critical step in preparing the core aniline intermediate.

Materials:

  • 3-fluoro-4-nitrophenol

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • A mixture of 3-fluoro-4-nitrophenol (1 equivalent), iron powder (3 equivalents), and ammonium chloride (0.5 equivalents) in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 4-amino-3-fluorophenol.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data: This reduction reaction typically proceeds with high yield, often exceeding 90%.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Fluorinated nitrophenols are also valuable precursors for the synthesis of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in the treatment of various cancers. The isomer, 3-fluoro-4-nitrophenol, can be converted to 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are potent HDAC inhibitors.

Experimental Workflow: Synthesis of an HDAC Inhibitor Intermediate

G 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol Reaction Reaction 3-Fluoro-4-nitrophenol->Reaction p-toluenesulfonyl chloride p-toluenesulfonyl chloride p-toluenesulfonyl chloride->Reaction Pyridine Pyridine Pyridine->Reaction Base 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate Reaction->3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate Yield: High HDAC Inhibitor Synthesis HDAC Inhibitor Synthesis 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate->HDAC Inhibitor Synthesis

Caption: Synthesis of an HDAC inhibitor intermediate.
Experimental Protocol: Synthesis of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate

Materials:

  • 3-fluoro-4-nitrophenol

  • p-toluenesulfonyl chloride

  • Pyridine

  • Chloroform

Procedure:

  • To a solution of 3-fluoro-4-nitrophenol (1 equivalent) in chloroform at 0 °C, pyridine (2.4 equivalents) is added dropwise over a period of 20 minutes.

  • p-toluenesulfonyl chloride (1.2 equivalents) is then added in small portions.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is diluted with dichloromethane and washed with 10% aqueous HCl, water, and saturated aqueous NaCl.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The crude product is purified by recrystallization to yield 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate.

Future Perspectives

The examples of Regorafenib and HDAC inhibitors highlight the significant potential of this compound and its isomers as versatile building blocks in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro and phenol groups provide reactive handles for a variety of chemical transformations. Researchers and drug development professionals are encouraged to explore the utility of this compound in the synthesis of novel therapeutics targeting a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-fluoro-3-nitrophenol as a versatile starting material for the preparation of various pharmaceutical intermediates. The protocols outlined below are based on established chemical transformations and are intended to serve as a guide for the synthesis of key structural motifs found in a range of biologically active molecules.

This compound is a valuable building block in medicinal chemistry due to its distinct functional groups that allow for sequential and regioselective modifications. The phenolic hydroxyl group can undergo O-alkylation or O-arylation, the nitro group can be readily reduced to an amine for further derivatization, and the fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. These reactive sites provide a platform for the synthesis of diverse molecular scaffolds, including those found in kinase inhibitors, anti-infective agents, and other therapeutic candidates.

Key Synthetic Transformations and Applications

The primary applications of this compound in pharmaceutical synthesis revolve around three key transformations:

  • Ether Synthesis via Williamson Ether Synthesis or Buchwald-Hartwig O-Arylation: The phenolic hydroxyl group serves as a nucleophile for the introduction of various alkyl, aryl, and heteroaryl moieties. This is a common strategy to build the core structures of many drugs.

  • Reduction of the Nitro Group to an Amine: The resulting 3-amino-4-fluorophenol is a key intermediate for the synthesis of heterocyclic structures such as benzoxazoles, which are prevalent in many pharmaceutical agents.

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The electron-withdrawing nitro group activates the ortho-positioned fluorine atom for displacement by a variety of nucleophiles, enabling the introduction of diverse functionalities.

These transformations can be employed in a multistep synthesis to generate complex pharmaceutical intermediates. Below are detailed protocols for representative synthetic applications.

Experimental Protocols

Protocol 1: Synthesis of a Diarylether Intermediate via O-Arylation

This protocol describes a representative copper-catalyzed O-arylation of this compound with an aryl iodide. This reaction forms a diaryl ether linkage, a common structural motif in kinase inhibitors.

Table 1: Reagents and Reaction Conditions for O-Arylation

Reagent/ParameterMolar Equivalence / Value
This compound1.0 eq
Aryl Iodide1.2 eq
Copper(I) Iodide (CuI)0.1 eq
Picolinic Acid0.2 eq
Potassium Phosphate (K₃PO₄)2.0 eq
SolventDimethyl Sulfoxide (DMSO)
Temperature110 °C
Reaction Time24 hours

Methodology:

  • To a dry reaction vessel, add this compound (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), picolinic acid (0.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Expected Outcome:

The reaction is expected to yield the corresponding diaryl ether in moderate to good yields, depending on the nature of the aryl iodide.

O_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: This compound Aryl Iodide CuI, Picolinic Acid, K₃PO₄ solvent Add Anhydrous DMSO start->solvent inert Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to 110°C Stir for 24h inert->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT extract Dilute & Extract (EtOAc/Water) cool->extract purify Column Chromatography extract->purify product Diaryl Ether Product purify->product

Caption: Workflow for the O-arylation of this compound.

Protocol 2: Synthesis of a Fluorinated Benzoxazole Intermediate

This protocol details the synthesis of a fluorinated benzoxazole intermediate. The synthesis involves the reduction of the nitro group of this compound to an amine, followed by cyclization with an appropriate carboxylic acid derivative.

Step 1: Reduction of the Nitro Group

Table 2: Reagents and Reaction Conditions for Nitro Reduction

Reagent/ParameterMolar Equivalence / Value
This compound1.0 eq
Iron Powder (Fe)5.0 eq
Ammonium Chloride (NH₄Cl)1.0 eq
SolventEthanol/Water (4:1)
Temperature80 °C
Reaction Time2-4 hours

Methodology:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (4:1).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-amino-4-fluorophenol, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzoxazole Ring

Table 3: Reagents and Reaction Conditions for Benzoxazole Formation

Reagent/ParameterMolar Equivalence / Value
3-Amino-4-fluorophenol1.0 eq
Carboxylic Acid1.1 eq
Polyphosphoric Acid (PPA)Excess
Temperature160-180 °C
Reaction Time4-6 hours

Methodology:

  • Combine the crude 3-amino-4-fluorophenol (1.0 eq) and the desired carboxylic acid (1.1 eq) in a reaction vessel.

  • Add an excess of polyphosphoric acid (PPA) to the mixture.

  • Heat the reaction mixture to 160-180 °C with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure fluorinated benzoxazole.

Benzoxazole_Synthesis cluster_reduction Step 1: Nitro Reduction cluster_cyclization Step 2: Cyclization start This compound reagents_red Fe, NH₄Cl Ethanol/Water, 80°C start->reagents_red intermediate 3-Amino-4-fluorophenol reagents_red->intermediate reagents_cyc Carboxylic Acid PPA, 160-180°C intermediate->reagents_cyc product Fluorinated Benzoxazole reagents_cyc->product

The Versatility of 4-Fluoro-3-nitrophenol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-3-nitrophenol is a valuable and versatile building block in organic synthesis, prized for its unique combination of functional groups. The presence of a hydroxyl group, a nitro group, and a fluorine atom on the aromatic ring allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution, while the phenolic hydroxyl group can be readily etherified or engaged in other reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Key Applications

This compound serves as a scaffold for the synthesis of a variety of complex molecules, including:

  • Kinase Inhibitors: The fluoronitrophenyl moiety is a common feature in the design of kinase inhibitors, where the fluorine atom can enhance binding affinity to the target protein.

  • Heterocyclic Compounds: It is a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalin-2-ones, which are prevalent in many biologically active compounds.

  • Agrochemicals: Its derivatives are utilized in the development of new pesticides and herbicides.

  • Compound Libraries for Drug Discovery: The predictable reactivity of this compound makes it an ideal starting material for generating diverse libraries of compounds for high-throughput screening.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 2105-96-6
Molecular Formula C₆H₄FNO₃
Molecular Weight 157.10 g/mol
Appearance Pale-yellow to yellow-brown solid
Melting Point 92-95 °C
Solubility Soluble in many organic solvents

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in organic synthesis.

Protocol 1: Williamson Ether Synthesis of 1-Alkoxy-4-fluoro-3-nitrobenzene

This protocol describes the etherification of the phenolic hydroxyl group of this compound. This reaction is a fundamental step in modifying the scaffold for further derivatization.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-alkoxy-4-fluoro-3-nitrobenzene.

Quantitative Data (Representative):

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeYield (%)
This compound1.0157.10101.57 g-
Ethyl iodide1.1155.97111.72 g (0.88 mL)-
Potassium carbonate1.5138.21152.07 g-
1-Ethoxy-4-fluoro-3-nitrobenzene (Product)-185.15--~85-95
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol demonstrates the displacement of the activated fluorine atom by a nucleophile, a key reaction for introducing diversity.

Reaction Scheme:

Materials:

  • 1-Alkoxy-4-fluoro-3-nitrobenzene (from Protocol 1)

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve 1-alkoxy-4-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Add the secondary amine (1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Quantitative Data (Representative):

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeYield (%)
1-Ethoxy-4-fluoro-3-nitrobenzene1.0185.1550.93 g-
Morpholine1.287.1260.52 g-
Potassium carbonate2.0138.21101.38 g-
4-(4-Ethoxy-2-nitrophenyl)morpholine (Product)-252.27--~90-98

Visualization of Synthetic Workflow and Biological Application

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive molecules starting from this compound.

G cluster_start Starting Material cluster_r1 Reaction 1: Etherification cluster_r2 Reaction 2: Nucleophilic Aromatic Substitution cluster_r3 Reaction 3: Nitro Group Reduction cluster_r4 Reaction 4: Heterocycle Formation A This compound B 1-Alkoxy-4-fluoro-3-nitrobenzene A->B  R-X, Base C 4-Alkoxy-2-nitro-N,N-dialkylaniline B->C  R'₂NH, Base D 4-Alkoxy-N1,N1-dialkylbenzene-1,2-diamine C->D  Reducing Agent (e.g., H₂, Pd/C) E Bioactive Heterocycle (e.g., Benzimidazole) D->E  Cyclizing Agent

Caption: General workflow for synthesizing bioactive heterocycles.

Potential Application in Kinase Inhibition: Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound can be designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The PI3K/Akt pathway is a key pathway that promotes cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Inhibitor derived from This compound Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols: Reaction of 4-Fluoro-3-nitrophenol with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-3-nitrophenol and various amines. This reaction is a valuable tool in synthetic chemistry, particularly for the generation of substituted aminophenol derivatives which serve as key building blocks in the development of pharmaceuticals and other bioactive molecules.

Introduction

This compound is an activated aromatic compound highly susceptible to nucleophilic aromatic substitution. The fluorine atom, a good leaving group, is positioned ortho to a strongly electron-withdrawing nitro group and para to a hydroxyl group. This specific arrangement significantly activates the aromatic ring towards attack by nucleophiles, such as primary, secondary, and aromatic amines. The resulting N-substituted 4-amino-3-nitrophenol derivatives are versatile intermediates in organic synthesis. The products of these reactions have applications in various fields, including the synthesis of hair dyes and as precursors for pharmaceutical agents with potential antimicrobial, antidiabetic, and anticancer activities.[1][2]

Reaction Mechanism

The reaction proceeds via a classical SNAr mechanism, which involves two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final N-substituted 4-amino-3-nitrophenol product.

SNAr_Mechanism reactant {this compound | {F|OH|NO2}} intermediate {Meisenheimer Complex | {F |OH|NO2 |N(H)R1R2}} reactant->intermediate Nucleophilic Attack amine R1R2NH (Amine) amine->intermediate product {N-substituted 4-amino-3-nitrophenol | {N(R1R2)|OH|NO2}} intermediate->product Elimination leaving_group F⁻ intermediate->leaving_group

Caption: General mechanism of the SNAr reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reaction of this compound with various amines. Please note that yields are highly dependent on the specific amine, solvent, base, and reaction temperature.

Table 1: Reaction with Primary and Secondary Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
γ-hydroxypropylamineEthanolNaOHReflux1Not specified[3]
EthylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
n-PropylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Table 2: Reaction with Aromatic Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Aniline DerivativesMethanolNoneRoom Temp0.5 - 0.75Not specified[4]

Experimental Protocols

The following are general protocols for the reaction of this compound with different classes of amines. These should be adapted and optimized for specific substrates.

Protocol 1: Reaction with a Primary or Secondary Aliphatic Amine

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine, γ-hydroxypropylamine)

  • Anhydrous solvent (e.g., Ethanol, DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, NaOH)

  • Deionized water

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the aliphatic amine (1.1 - 2.0 eq) to the solution.

  • Add the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be filtered, washed, and dried.

  • Alternatively, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-amino-3-nitrophenol.

Protocol_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents heat Heat reaction mixture add_reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous work-up and extraction monitor->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for the SNAr reaction.

Protocol 2: Reaction with an Aromatic Amine

Materials:

  • This compound

  • Aromatic amine (e.g., aniline derivative)

  • Solvent (e.g., Methanol, DMF)

  • Deionized water

  • Recrystallization solvent (e.g., Methanol-water mixture)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and the aromatic amine (1.1 - 1.5 eq) in the chosen solvent.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • The product may precipitate out of the reaction mixture upon formation. If so, filter the solid product.

  • Wash the precipitate with a suitable solvent to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent system (e.g., methanol-water) to obtain the pure N-aryl-4-amino-3-nitrophenol.

Applications in Drug Development and Biological Systems

The N-substituted 4-amino-3-nitrophenol derivatives synthesized through this reaction are valuable precursors in the development of various biologically active compounds. While specific signaling pathways for direct derivatives are not extensively documented, the broader class of aminophenol and nitroaromatic compounds are known to be key pharmacophores in a range of therapeutic areas.

  • Antimicrobial and Antidiabetic Agents: Schiff bases derived from 4-aminophenol have demonstrated broad-spectrum antimicrobial and antidiabetic activities.[1][2]

  • Anticancer Potential: DNA interaction studies of some 4-aminophenol derivatives suggest their potential as anticancer agents.[1][2]

  • Enzyme Inhibitors: The resulting structures can be further modified to synthesize inhibitors for various enzymes. For instance, related aminophenol structures have been used to develop inhibitors for enzymes like Factor Xa, a serine protease involved in the coagulation cascade.

The general strategy involves the initial SNAr reaction to introduce a desired amino substituent, followed by further functional group manipulations, such as reduction of the nitro group to an amine, which can then be used in subsequent coupling or cyclization reactions to build more complex molecular architectures.

Drug_Development_Logic start This compound + Amine snar SNAr Reaction start->snar intermediate N-substituted 4-amino-3-nitrophenol snar->intermediate modification Further Chemical Modifications (e.g., Nitro Reduction) intermediate->modification bioactive Bioactive Molecules (e.g., Enzyme Inhibitors, Antimicrobials) modification->bioactive

Caption: Logical flow from starting materials to bioactive molecules.

References

The Pivotal Role of 4-Fluoro-3-nitrophenol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Fluoro-3-nitrophenol is a versatile chemical intermediate that holds significant potential in the development of novel agrochemicals. Its unique molecular structure, featuring a fluorine atom, a nitro group, and a phenolic hydroxyl group, provides multiple reactive sites for the synthesis of a diverse range of active ingredients for herbicides, fungicides, and pesticides. The presence of the fluorine atom can enhance the biological activity, metabolic stability, and lipophilicity of the final product, leading to more potent and effective crop protection agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 2105-96-6[1][2]
Molecular Formula C₆H₄FNO₃[1][2]
Molecular Weight 157.10 g/mol [1][2]
Appearance Not specified, likely a solid
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in organic solvents like chloroform, benzene, ether, and dichloromethane[1]

Application in Herbicide Synthesis: Phenoxy-type Herbicides

The phenolic hydroxyl group of this compound is a key functional group for the synthesis of phenoxy-type herbicides. These herbicides function by mimicking plant growth hormones, causing uncontrolled growth and ultimately death in susceptible weed species. A common synthetic route involves the etherification of the phenol with an α-haloalkanoic acid ester followed by hydrolysis.

Proposed Synthesis of a 4-Fluoro-3-nitrophenoxypropionate Herbicide

This protocol describes a hypothetical synthesis of a 2-(4-fluoro-3-nitrophenoxy)propanoic acid, a potential herbicidal compound.

Experimental Protocol:

Step 1: Etherification of this compound

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (15.7 g, 0.1 mol) and anhydrous acetone (100 mL).

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Alkylating Agent Addition: Slowly add ethyl 2-bromopropionate (18.1 g, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluoro-3-nitrophenoxy)propanoate.

Step 2: Hydrolysis to 2-(4-fluoro-3-nitrophenoxy)propanoic acid

  • Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol (100 mL) and water (50 mL) in a round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (6.0 g, 0.15 mol) to the solution and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-fluoro-3-nitrophenoxy)propanoic acid.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Expected Yield (%)
This compound157.100.115.7-
Ethyl 2-bromopropionate181.030.118.1-
Ethyl 2-(4-fluoro-3-nitrophenoxy)propanoate257.21--85-95
2-(4-fluoro-3-nitrophenoxy)propanoic acid229.15--90-98 (from ester)

Visualization of the Synthesis Pathway:

G A This compound C K2CO3, Acetone A->C B Ethyl 2-bromopropionate B->C D Ethyl 2-(4-fluoro-3-nitrophenoxy)propanoate C->D Etherification E NaOH, EtOH/H2O D->E F 2-(4-fluoro-3-nitrophenoxy)propanoic acid (Herbicide) E->F Hydrolysis

Caption: Synthesis of a potential phenoxy-type herbicide.

Application in Fungicide Synthesis: Triazole Derivatives

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNA r). This reactivity can be exploited to synthesize fungicides, particularly those containing a triazole moiety, which is a common feature in many commercial antifungal agents.

Proposed Synthesis of a 4-(1H-1,2,4-triazol-1-yl)-3-nitrophenol Fungicide

This protocol outlines a hypothetical synthesis of a triazole-containing fungicide precursor from this compound.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine this compound (15.7 g, 0.1 mol), 1,2,4-triazole (8.3 g, 0.12 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Reaction: Heat the mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 4-(1H-1,2,4-triazol-1-yl)-3-nitrophenol.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Expected Yield (%)
This compound157.100.115.7-
1,2,4-Triazole69.070.128.3-
4-(1H-1,2,4-triazol-1-yl)-3-nitrophenol206.15--60-75

Visualization of the Synthesis Pathway:

G A This compound C K2CO3, DMSO A->C B 1,2,4-Triazole B->C D 4-(1H-1,2,4-triazol-1-yl)-3-nitrophenol (Fungicide Precursor) C->D Nucleophilic Aromatic Substitution

Caption: Synthesis of a potential triazole fungicide precursor.

Further Derivatization and Potential Applications

The nitro group in the synthesized intermediates can be readily reduced to an amino group using standard reduction methods (e.g., SnCl₂/HCl, H₂/Pd-C). This amino group provides a handle for a wide range of further chemical modifications, including:

  • Formation of amides: Reaction with various acyl chlorides or carboxylic acids to produce a library of amide derivatives for structure-activity relationship (SAR) studies.

  • Diazotization and subsequent reactions: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a variety of substituents.

  • Synthesis of ureas and thioureas: Reaction with isocyanates or isothiocyanates can lead to the formation of urea and thiourea derivatives, which are classes of compounds known to exhibit pesticidal activity.

The structural motif of 2-bromo-4-fluoro-6-nitrophenol has been reported to possess broad-spectrum and high-efficiency agricultural bactericidal activity and good inhibitory effects on weeds[3]. This suggests that other halogenated derivatives of this compound could also be promising candidates for new agrochemicals.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a new generation of agrochemicals. Its multiple reactive sites allow for the creation of diverse molecular architectures with the potential for high biological activity. The protocols and pathways outlined in this document provide a foundation for researchers to explore the full potential of this intermediate in the discovery and development of innovative crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in addressing the challenges of modern agriculture.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Fluoro-3-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with derivatives of 4-fluoro-3-nitrophenol. Due to the electronic properties of the hydroxyl group, phenols are generally poor substrates for direct Suzuki coupling. Therefore, a common and effective strategy involves the in situ or stepwise activation of the phenol to a more reactive electrophile, such as a triflate or nonaflate. This two-step approach, involving the formation of an aryl triflate followed by a palladium-catalyzed cross-coupling, is a versatile and widely adopted method for the synthesis of biaryl compounds from phenolic starting materials.

The presence of the electron-withdrawing nitro group and the fluorine atom on the phenolic ring can influence the reactivity of the substrate. The nitro group, in particular, can enhance the oxidative addition step of the catalytic cycle. These electronic factors must be considered when selecting the appropriate catalyst system and reaction conditions.

General Workflow for Suzuki Coupling of this compound

The overall synthetic strategy involves two key stages: the activation of the phenolic hydroxyl group and the subsequent palladium-catalyzed cross-coupling reaction.

G cluster_0 Step 1: Activation of Phenol cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound D 4-Fluoro-3-nitrophenyl triflate/nonaflate A->D Activation B Triflic Anhydride (Tf2O) or Nonafluorobutanesulfonyl Fluoride (NfF) B->D C Base (e.g., Pyridine, Et3N) C->D J Substituted Biaryl Product D->J Coupling E Arylboronic Acid E->J F Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) F->J G Ligand (e.g., SPhos, P(t-Bu)3) G->J H Base (e.g., K2CO3, K3PO4) H->J I Solvent (e.g., Toluene, Dioxane) I->J

A two-step workflow for the Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-nitrophenyl trifluoromethanesulfonate (Triflate)

This protocol describes the conversion of this compound to its corresponding triflate, a key intermediate for the Suzuki coupling reaction.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • To this mixture, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via a syringe, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-fluoro-3-nitrophenyl triflate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Fluoro-3-nitrophenyl Triflate with an Arylboronic Acid

This protocol outlines the palladium-catalyzed cross-coupling of the activated triflate with a generic arylboronic acid.

Materials:

  • 4-Fluoro-3-nitrophenyl triflate (from Protocol 1)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)

  • Phosphine ligand, such as Tricyclohexylphosphine (PCy₃) or SPhos (see table below for specific recommendations) (0.04-0.10 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent such as 1,4-dioxane or toluene

  • Deionized water (if using a biphasic system)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-fluoro-3-nitrophenyl triflate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask or vial and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the degassed water as well.

  • Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl triflates, which can be adapted for 4-fluoro-3-nitrophenyl triflate. The optimal conditions may vary depending on the specific arylboronic acid used.

EntryAryl Triflate SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Electron-deficientPhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene10012High
2Electron-neutral4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃ (3)Dioxane8016Good-High
3Sterically hindered2-Methylphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)Dioxane/H₂O1108Moderate-Good
4Heteroaryl3-Pyridylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3)DME/H₂O9024Moderate

Note: Yields are generalized from literature on similar substrates and should be considered as expected ranges. Optimization for the specific 4-fluoro-3-nitrophenyl triflate is recommended.

Catalytic Cycle Visualization

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

G A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E Ar'-B(OR)2 F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel.
Weak baseFor aryl triflates, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.
Low reaction temperatureThe activation of the C-OTf bond may require higher temperatures (100-120 °C).
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.2-1.5 equiv.).
ProtodeboronationEnsure anhydrous conditions for the base and solvent if water is not part of the solvent system.
Hydrolysis of triflateEnsure the reaction is run under anhydrous conditions, especially if a strong base is used at high temperatures.

By following these protocols and considering the provided data and troubleshooting guide, researchers can effectively perform Suzuki coupling reactions with this compound derivatives to synthesize a wide range of valuable biaryl compounds.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the synthesis of various heterocyclic compounds utilizing 4-Fluoro-3-nitrophenol as a key starting material. The methodologies outlined are foundational for the development of novel chemical entities in medicinal chemistry and materials science.

Introduction

This compound is a versatile aromatic building block in organic synthesis. Its chemical structure, featuring a nucleophilic hydroxyl group, an electrophilic carbon center activated by a nitro group, and a displaceable fluorine atom, allows for a variety of chemical transformations. This reactivity profile makes it an excellent precursor for the synthesis of a range of heterocyclic compounds, including phenoxazines, benzoxazoles, and benzimidazoles. These heterocyclic scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules.

The key to harnessing the synthetic potential of this compound lies in the strategic manipulation of its functional groups. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of the adjacent fluorine atom. The phenolic hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic rings.

I. Synthesis of Substituted Phenoxazines

Phenoxazines are a class of heterocyclic compounds that form the core structure of several dyes and pharmaceutically active molecules. The synthesis of substituted phenoxazines from this compound can be achieved through a multi-step process involving an initial etherification of the phenolic hydroxyl group, followed by reduction of the nitro group, and subsequent cyclization.

Experimental Protocol: Synthesis of a Methoxy-Substituted Phenoxazine Derivative

This protocol details a representative synthesis of a methoxy-substituted phenoxazine derivative starting from this compound.

Step 1: Williamson Ether Synthesis to form 1-Fluoro-4-methoxy-2-nitrobenzene

  • Reagents: this compound, Methyl iodide (CH3I), Potassium carbonate (K2CO3), Acetone.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford 1-fluoro-4-methoxy-2-nitrobenzene.

Step 2: Nucleophilic Aromatic Substitution with 2-Aminophenol

  • Reagents: 1-Fluoro-4-methoxy-2-nitrobenzene, 2-Aminophenol, Potassium carbonate (K2CO3), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 1-fluoro-4-methoxy-2-nitrobenzene (1.0 eq) and 2-aminophenol (1.1 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture at 120-130 °C for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a substituted diphenylamine intermediate, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Reductive Cyclization to form the Phenoxazine Ring

  • Reagents: Substituted diphenylamine intermediate from Step 2, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol.

  • Procedure:

    • Dissolve the crude diphenylamine intermediate in ethanol.

    • Add an excess of tin(II) chloride dihydrate (4-5 eq).

    • Reflux the mixture for 4-6 hours. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes to form the phenoxazine ring.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to yield the desired methoxy-substituted phenoxazine.

Quantitative Data:

StepReactantsProductSolventTemperature (°C)Time (h)Yield (%)
1This compound, Methyl iodide1-Fluoro-4-methoxy-2-nitrobenzeneAcetoneReflux (56)4-685-95
21-Fluoro-4-methoxy-2-nitrobenzene, 2-AminophenolSubstituted diphenylamine intermediateDMF120-1308-1270-85
3Substituted diphenylamine intermediateMethoxy-substituted phenoxazineEthanolReflux (78)4-660-75

Workflow Diagram:

Synthesis_of_Phenoxazine A This compound B Williamson Ether Synthesis (CH3I, K2CO3, Acetone) A->B Step 1 C 1-Fluoro-4-methoxy-2-nitrobenzene B->C D Nucleophilic Aromatic Substitution (2-Aminophenol, K2CO3, DMF) C->D Step 2 E Substituted Diphenylamine Intermediate D->E F Reductive Cyclization (SnCl2.2H2O, Ethanol) E->F Step 3 G Methoxy-substituted Phenoxazine F->G

Figure 1. Synthetic workflow for a methoxy-substituted phenoxazine.

II. Synthesis of Substituted Benzoxazoles and Benzimidazoles (Proposed)

The synthesis of benzoxazoles and benzimidazoles from this compound can be conceptualized through a convergent synthetic strategy. This involves the initial preparation of a common intermediate via nucleophilic aromatic substitution, followed by divergent pathways to the desired heterocyclic systems.

Proposed Synthetic Pathway

A plausible route involves the reaction of this compound with an appropriate nucleophile (e.g., an amine or an alcohol) via a nucleophilic aromatic substitution reaction. The resulting intermediate, containing vicinal nitro and hydroxyl/amino functionalities after subsequent chemical modifications, can then undergo cyclization to form the benzoxazole or benzimidazole ring.

Step 1: Nucleophilic Aromatic Substitution

The fluorine atom of this compound can be displaced by various nucleophiles. For instance, reaction with an amine (R-NH2) would yield a 4-(alkyl/arylamino)-3-nitrophenol derivative.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting intermediate can be reduced to an amino group using standard reducing agents such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. This reduction is a critical step, as it generates the ortho-amino phenol or ortho-phenylenediamine precursor necessary for cyclization.

Step 3: Cyclization to form the Heterocyclic Ring

  • For Benzoxazoles: The ortho-aminophenol intermediate can be cyclized with various reagents such as carboxylic acids, aldehydes, or orthoesters under acidic or dehydrating conditions to furnish the corresponding 2-substituted benzoxazoles.

  • For Benzimidazoles: The ortho-phenylenediamine intermediate can be condensed with aldehydes or carboxylic acids to form the benzimidazole ring.

Logical Relationship Diagram:

Proposed_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Generation cluster_products Heterocycle Formation A This compound B Nucleophilic Aromatic Substitution (e.g., with R-NH2) A->B C 4-(Alkyl/arylamino)-3-nitrophenol B->C D Nitro Group Reduction (e.g., SnCl2.2H2O) C->D E ortho-Diamino/Aminophenol Precursor D->E F Cyclization with Carboxylic Acid/Aldehyde E->F H Cyclization with Carboxylic Acid/Aldehyde/Orthoester E->H G Substituted Benzimidazole F->G I Substituted Benzoxazole H->I

Figure 2. Proposed synthetic pathways to benzimidazoles and benzoxazoles.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds. The protocols and proposed pathways described herein provide a framework for researchers and drug development professionals to explore the synthesis of novel phenoxazine, benzoxazole, and benzimidazole derivatives. The ability to introduce diversity at multiple positions of the heterocyclic core makes this synthetic approach particularly attractive for the generation of compound libraries for biological screening. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.

Application Notes and Protocols: 4-Fluoro-3-nitrophenol as a Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-3-nitrophenol and its isomer, 3-fluoro-4-nitrophenol, as key starting materials in the synthesis of a diverse range of active pharmaceutical ingredients (APIs). The strategic incorporation of the fluoro and nitro functionalities on the phenol ring offers a versatile platform for the construction of complex molecular architectures with significant therapeutic potential.

This document details the synthetic pathways for a multi-kinase inhibitor, a class of heterocyclic compounds with broad biological activities, and a potential anti-parasitic agent. The provided experimental protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Synthesis of Regorafenib (A Multi-Kinase Inhibitor)

Regorafenib is a potent oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] It is approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The synthesis of Regorafenib can be efficiently achieved from 3-fluoro-4-nitrophenol, an isomer of this compound.

Synthetic Workflow

The synthesis of Regorafenib from 3-fluoro-4-nitrophenol involves a multi-step process, beginning with the reduction of the nitro group to form 4-amino-3-fluorophenol. This intermediate is then coupled with 4-chloro-N-methylpicolinamide to yield the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. Finally, a urea bond formation with 4-chloro-3-(trifluoromethyl)phenyl isocyanate affords Regorafenib.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Etherification cluster_2 Step 3: Urea Formation 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenol->4-Amino-3-fluorophenol Reduction 4-Amino-3-fluorophenol_2 4-Amino-3-fluorophenol Key_Intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide 4-Amino-3-fluorophenol_2->Key_Intermediate 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide->Key_Intermediate Key_Intermediate_2 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide Regorafenib Regorafenib Key_Intermediate_2->Regorafenib Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Regorafenib

Synthetic workflow for Regorafenib.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-fluorophenol

This procedure outlines the reduction of 3-fluoro-4-nitrophenol to 4-amino-3-fluorophenol.

  • Materials: 3-fluoro-4-nitrophenol, 10% Palladium on carbon (Pd/C), Methanol.

  • Procedure:

    • To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in methanol, add 10% Pd/C (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-amino-3-fluorophenol.

Step 2: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

This protocol describes the etherification of 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide.

  • Materials: 4-amino-3-fluorophenol, 4-chloro-N-methylpicolinamide, Anhydrous potassium carbonate, PEG-400, Dichloroethane.

  • Procedure:

    • To a flask containing 4-amino-3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.0 eq) in dichloroethane, add 4-chloro-N-methylpicolinamide (0.85 eq) and PEG-400 (catalytic amount).

    • Heat the mixture to reflux for 4 hours.

    • After cooling, filter the reaction mixture and remove the solvent under reduced pressure.

    • Extract the residue with diethyl ether, dry the organic layer, and concentrate to yield 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Step 3: Synthesis of Regorafenib

This final step involves the formation of the urea linkage to produce Regorafenib.

  • Materials: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, Dichloromethane.

  • Procedure:

    • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in dichloromethane.

    • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Collect the precipitated solid by filtration, wash with diethyl ether, and dry to obtain Regorafenib.

Quantitative Data
StepProductYield (%)Purity (%)
14-Amino-3-fluorophenol~91>98
24-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide91-96>99
3Regorafenib~90-95>99
Regorafenib Signaling Pathway and Mechanism of Action

Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and the RAF-MEK-ERK signaling pathway.[1][2][4]

G cluster_0 Angiogenesis cluster_1 Oncogenesis & Proliferation VEGFR VEGFR 1-3 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis KIT KIT Proliferation Tumor Cell Proliferation KIT->Proliferation RET RET RET->Proliferation PDGFR PDGFR PDGFR->Proliferation FGFR FGFR FGFR->Proliferation RAF_MEK_ERK RAF-MEK-ERK Pathway RAF_MEK_ERK->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->TIE2 Inhibits Regorafenib->KIT Inhibits Regorafenib->RET Inhibits Regorafenib->PDGFR Inhibits Regorafenib->FGFR Inhibits Regorafenib->RAF_MEK_ERK Inhibits

Regorafenib mechanism of action.

Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom can enhance the pharmacological profile of these molecules. A common route to fluorinated benzimidazoles involves the cyclocondensation of a fluorinated o-phenylenediamine with an aldehyde or carboxylic acid. 4-Fluoro-o-phenylenediamine, which can be synthesized from this compound, is a key intermediate for this purpose.

Synthetic Workflow

The synthesis starts with the reduction of this compound to 4-fluoro-o-phenylenediamine. This intermediate is then reacted with an appropriate aldehyde in the presence of an oxidizing agent or with a carboxylic acid under condensation conditions to yield the desired 6-fluorobenzimidazole derivative.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation This compound This compound 4-Fluoro-o-phenylenediamine 4-Fluoro-o-phenylenediamine This compound->4-Fluoro-o-phenylenediamine Reduction 4-Fluoro-o-phenylenediamine_2 4-Fluoro-o-phenylenediamine Benzimidazole 6-Fluoro-2-substituted-benzimidazole 4-Fluoro-o-phenylenediamine_2->Benzimidazole Aldehyde R-CHO Aldehyde->Benzimidazole

Synthetic workflow for fluorinated benzimidazoles.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-o-phenylenediamine

This protocol describes the reduction of this compound to 4-fluoro-o-phenylenediamine.

  • Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling, filter the hot solution through Celite to remove the iron salts.

    • Concentrate the filtrate and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and remove the solvent to obtain 4-fluoro-o-phenylenediamine.

Step 2: Synthesis of 6-Fluoro-2-substituted-benzimidazole

This procedure details the cyclocondensation of 4-fluoro-o-phenylenediamine with an aldehyde.

  • Materials: 4-fluoro-o-phenylenediamine, Aldehyde (R-CHO), Sodium metabisulfite, Ethanol.

  • Procedure:

    • To a solution of 4-fluoro-o-phenylenediamine (1.0 eq) in ethanol, add the desired aldehyde (1.0 eq) and sodium metabisulfite (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 6-fluoro-2-substituted-benzimidazole.

Quantitative Data
StepProductYield (%)
14-Fluoro-o-phenylenediamine80-90
26-Fluoro-2-substituted-benzimidazole70-85

Synthesis of Fluorinated Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are another important class of heterocyclic compounds with diverse biological activities. Similar to benzimidazoles, their synthesis can be achieved from o-phenylenediamines. 4-Fluoro-o-phenylenediamine serves as a key precursor for the preparation of 7-fluoroquinoxalin-2(1H)-one.

Synthetic Workflow

The synthesis involves the condensation of 4-fluoro-o-phenylenediamine with ethyl chloroacetate, followed by cyclization to form the quinoxalinone ring.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation & Cyclization This compound This compound 4-Fluoro-o-phenylenediamine 4-Fluoro-o-phenylenediamine This compound->4-Fluoro-o-phenylenediamine Reduction 4-Fluoro-o-phenylenediamine_2 4-Fluoro-o-phenylenediamine Quinoxalinone 7-Fluoroquinoxalin-2(1H)-one 4-Fluoro-o-phenylenediamine_2->Quinoxalinone Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Quinoxalinone

Synthetic workflow for fluorinated quinoxalin-2(1H)-ones.

Experimental Protocol

Synthesis of 7-Fluoroquinoxalin-2(1H)-one

  • Materials: 4-fluoro-o-phenylenediamine, Ethyl chloroacetate, Sodium acetate, Ethanol.

  • Procedure:

    • A mixture of 4-fluoro-o-phenylenediamine (1.0 eq) and ethyl chloroacetate (1.1 eq) in ethanol is heated to reflux.

    • Sodium acetate (2.0 eq) is added portion-wise to the refluxing solution.

    • The reaction is refluxed for an additional 4-6 hours.

    • After cooling, the reaction mixture is poured into cold water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized to give 7-fluoroquinoxalin-2(1H)-one.

Quantitative Data
ProductYield (%)
7-Fluoroquinoxalin-2(1H)-one65-75

Synthesis of a Potential Fluorinated Anti-Trypanosoma cruzi Agent

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. There is an urgent need for new and effective drugs. Benzimidazole derivatives have shown promising activity against T. cruzi. The synthesis of a fluorinated benzimidazole derivative with potential anti-trypanosomal activity can be envisioned starting from this compound.

Synthetic Workflow

The proposed synthesis involves the initial reduction of this compound to 4-fluoro-o-phenylenediamine, followed by cyclocondensation with a suitable aldehyde, such as 5-nitrofuran-2-carbaldehyde, which is a common fragment in anti-trypanosomal compounds.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation This compound This compound 4-Fluoro-o-phenylenediamine 4-Fluoro-o-phenylenediamine This compound->4-Fluoro-o-phenylenediamine Reduction 4-Fluoro-o-phenylenediamine_2 4-Fluoro-o-phenylenediamine Anti_T_cruzi_Agent 6-Fluoro-2-(5-nitrofuran-2-yl)benzimidazole 4-Fluoro-o-phenylenediamine_2->Anti_T_cruzi_Agent Nitrofurfural 5-Nitrofurfural Nitrofurfural->Anti_T_cruzi_Agent

Synthetic workflow for a potential anti-T. cruzi agent.

Experimental Protocol

Synthesis of 6-Fluoro-2-(5-nitrofuran-2-yl)benzimidazole

  • Materials: 4-fluoro-o-phenylenediamine, 5-Nitrofurfural, Sodium metabisulfite, Ethanol.

  • Procedure:

    • Follow the general procedure for the synthesis of 6-fluoro-2-substituted-benzimidazoles (Section 2.2, Step 2), using 5-nitrofurfural as the aldehyde component.

    • The product can be purified by recrystallization from an appropriate solvent.

Quantitative Data
ProductExpected Yield (%)
6-Fluoro-2-(5-nitrofuran-2-yl)benzimidazole60-70
Potential Mechanism of Action against Trypanosoma cruzi

Many benzimidazole-based anti-trypanosomal agents are known to inhibit cruzipain, a major cysteine protease of T. cruzi that is essential for its survival and replication. The proposed compound, by analogy to other benzimidazole derivatives, may act as a cruzipain inhibitor.

G T_cruzi Trypanosoma cruzi Cruzipain Cruzipain (Cysteine Protease) T_cruzi->Cruzipain Expresses Parasite_Survival Parasite Survival & Replication Cruzipain->Parasite_Survival Essential for Fluorinated_Benzimidazole 6-Fluoro-2-(5-nitrofuran-2-yl)benzimidazole Fluorinated_Benzimidazole->Cruzipain Inhibits

Potential mechanism of action of a fluorinated benzimidazole against T. cruzi.

References

Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to reduce the nitro group in 4-Fluoro-3-nitrophenol, a key transformation in the synthesis of valuable pharmaceutical and chemical intermediates such as 3-amino-4-fluorophenol.

Introduction

The reduction of the nitro group in aromatic compounds is a fundamental and critical transformation in organic synthesis. This compound is an important starting material, and its reduction product, 3-amino-4-fluorophenol, serves as a crucial building block in the preparation of various pharmaceuticals and agrochemicals. The presence of the fluorine atom and the phenolic hydroxyl group necessitates the careful selection of a reduction method to ensure high yield and selectivity without affecting other functional groups. This document outlines and compares several common and effective methods for this conversion.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for different methods used in the reduction of this compound and its close analogs. This allows for a direct comparison of their efficiency and reaction conditions.

Reduction MethodSubstrateReagents and CatalystsSolvent(s)Reaction TimeTemperatureYield (%)
Catalytic Hydrogenation3-Fluoro-4-nitrophenolH₂, 10% Palladium on CarbonEthanol, Tetrahydrofuran4.5 hoursRoom Temp.100
Metal Reduction (Zinc)2-bromo-4-fluoro-5-nitrophenol esterZinc powder, Sodium hydroxideWater4 hours60 °C85
Metal Reduction (Iron)General Aryl Nitro CompoundsIron powder, Acetic Acid, WaterEthanol1 hour30 °CHigh
Metal Reduction (SnCl₂)General Aryl Nitro CompoundsStannous Chloride dihydrate (SnCl₂·2H₂O)Ethanol2 hours30 °CHigh
Sodium Dithionitep-Nitrobenzoylhydroxypropyl celluloseSodium dithionite (Na₂S₂O₄), Sodium bicarbonate (NaHCO₃)Dimethylformamide (DMF), Water24 hours45 °C76

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Catalytic Hydrogenation using Palladium on Carbon

This method is highly efficient and proceeds under mild conditions, often providing near-quantitative yields.

Materials:

  • 3-Fluoro-4-nitrophenol

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure: [1]

  • In a round-bottom flask, dissolve 20 g of 3-fluoro-4-nitrophenol in a mixture of 200 ml of ethanol and 125 ml of tetrahydrofuran.

  • Carefully add 6.0 g of 10% palladium on carbon to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or as per the hydrogenator's manual) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4.5 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting 4-amino-3-fluorophenol is obtained as a pale yellow solid. The reported yield for the analogous 3-fluoro-4-nitrophenol is 100%.[1]

Reduction using Zinc Powder in Alkaline Conditions

This protocol describes the reduction of a related halogenated nitrophenol ester, which can be adapted for this compound.

Materials:

  • This compound (or its ester derivative)

  • Zinc powder

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Ethanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure: [2]

  • In a 5L reaction flask, add 450 ml of water and 708.5 g (10.9 mol) of zinc powder.

  • Add 303 g (1.09 mol) of the starting nitro compound (e.g., 2-bromo-4-fluoro-5-nitrophenol ester).

  • With stirring, slowly add a solution of 218 g (5.45 mol) of sodium hydroxide in 1500 ml of water at 45 °C.

  • After the addition is complete, heat the mixture to 60 °C and maintain it for 4 hours with continuous stirring.

  • Monitor the reaction for completeness.

  • After the reaction is complete, cool the mixture and filter it by suction.

  • To the filtrate, add 406 g (3.33 mol) of 30% hydrochloric acid to precipitate the product.

  • Filter the resulting brown solid and recrystallize it from ethanol to obtain the purified 3-amino-4-fluorophenol as a yellow solid. The reported molar yield for the analogous compound is 85%.[2]

Reduction using Sodium Dithionite

Sodium dithionite (also known as sodium hydrosulfite) is an economical and versatile reducing agent. The reaction is typically performed in a basic aqueous or semi-aqueous medium.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or another suitable organic solvent

  • Water

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard workup equipment (separatory funnel, etc.)

Procedure: [3]

  • Dissolve the this compound in DMF in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of sodium dithionite.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by adding sodium bicarbonate as needed.

  • Heat the reaction mixture to 45 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. A yield of 76% has been reported for a similar reduction on a cellulose-supported nitro compound.[3]

Visualizations

General Workflow for Nitro Group Reduction

The following diagram illustrates a generalized experimental workflow for the reduction of a nitro group in an aromatic compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Dissolve Nitro Compound in Solvent reagents Add Reducing Agent/Catalyst start->reagents 1. react Stir at Controlled Temperature reagents->react 2. monitor Monitor Progress (TLC/LC-MS) react->monitor 3. quench Quench Reaction monitor->quench 4. (Upon Completion) extract Extract Product quench->extract 5. purify Purify Product (e.g., Recrystallization) extract->purify 6. analyze Characterize Final Product purify->analyze 7.

Caption: Generalized workflow for the reduction of an aromatic nitro compound.

Decision Pathway for Selecting a Reduction Method

This diagram outlines the logical considerations when choosing a suitable method for the reduction of this compound.

decision_pathway start Select Reduction Method for This compound q_yield High Yield Critical? start->q_yield q_conditions Mild Conditions Required? q_yield->q_conditions No catalytic Catalytic Hydrogenation (Pd/C) q_yield->catalytic Yes q_cost Cost-Effectiveness a Priority? q_conditions->q_cost No q_conditions->catalytic Yes metal_acid Metal/Acid Reduction (Fe or Zn) q_conditions->metal_acid No q_cost->metal_acid Yes dithionite Sodium Dithionite q_cost->dithionite Yes

Caption: Decision tree for selecting a nitro group reduction method.

References

Protecting Group Strategies for 4-Fluoro-3-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the hydroxyl functionality of 4-Fluoro-3-nitrophenol. Given the electron-deficient nature of this phenol due to the presence of both fluoro and nitro substituents, careful consideration of reaction conditions is crucial for efficient protection and deprotection.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The strategic protection of its phenolic hydroxyl group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The electron-withdrawing nature of the nitro and fluoro groups increases the acidity of the phenolic proton, facilitating its removal under basic conditions. However, these groups can also influence the stability of the protecting group and the conditions required for its removal. This document outlines common and effective protecting group strategies, including methylation, benzylation, and silylation, complete with detailed experimental protocols and comparative data.

Recommended Protecting Groups

Several protecting groups are suitable for this compound, with the choice depending on the desired stability and the orthogonality required for the synthetic route.

Table 1: Comparison of Common Protecting Groups for this compound

Protecting GroupProtection MethodDeprotection MethodStabilityAdvantagesDisadvantages
Methyl (Me) Williamson Ether SynthesisStrong Acid (BBr₃, HBr)Very HighRobust, stable to a wide range of conditions.Harsh deprotection conditions may not be suitable for complex molecules.
Benzyl (Bn) Williamson Ether SynthesisOxidative Cleavage (DDQ), Strong AcidHighStable to many reagents; can be removed without affecting the nitro group.Hydrogenolysis is not suitable due to the presence of the nitro group.
tert-Butyldimethylsilyl (TBS) Silylation with TBSClFluoride ion (TBAF), AcidModerateMild protection and deprotection conditions.Sensitive to acidic conditions.
Methoxymethyl (MOM) Reaction with MOMClAcidic HydrolysisModerateStable to basic and nucleophilic conditions.Deprotection requires acidic conditions.
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Reaction with SEMClFluoride ion (TBAF), AcidModerateCan be removed under mild, non-acidic conditions.Reagent is more expensive than other options.

Experimental Protocols

Detailed methodologies for the protection and deprotection of this compound are provided below.

Methylation of this compound

This protocol describes the formation of 1-Fluoro-4-methoxy-2-nitrobenzene via a Williamson ether synthesis.

Protection Workflow:

A This compound B Deprotonation (Base) A->B C Phenoxide Intermediate B->C D Methylation (Methylating Agent) C->D E 1-Fluoro-4-methoxy-2-nitrobenzene D->E

Caption: Workflow for the methylation of this compound.

Protocol:

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Dimethyl sulfate (Me₂SO₄) or Methyl iodide (MeI)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-Fluoro-4-methoxy-2-nitrobenzene.

Quantitative Data (Representative):

BaseMethylating AgentSolventTime (h)Yield (%)
K₂CO₃Me₂SO₄DMF5~85
NaHMeITHF3>90
Benzylation of this compound

This protocol details the synthesis of 1-((4-Fluoro-3-nitrophenoxy)methyl)benzene.

Protection Workflow:

A This compound B Deprotonation (Base) A->B C Phenoxide Intermediate B->C D Benzylation (Benzyl Bromide) C->D E 1-((4-Fluoro-3-nitrophenoxy)methyl)benzene D->E A 1-((4-Fluoro-3-nitrophenoxy)methyl)benzene B Oxidative Cleavage (DDQ) A->B C This compound B->C

Application Notes and Protocols: Scale-Up Synthesis of 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production on a larger scale requires careful consideration of reaction parameters, safety protocols, and purification methods to ensure high yield, purity, and a safe manufacturing process. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the nitration of 4-fluorophenol.

Reaction Scheme

The primary synthetic route to this compound involves the electrophilic nitration of 4-fluorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This substitution pattern favors the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the fluorine atom.

ReactionScheme cluster_reactants Reactants cluster_products Products 4-Fluorophenol plus1 + 4-Fluorophenol->plus1 Nitrating Agent HNO3 / H2SO4 plus1->Nitrating Agent arrow Nitration Nitrating Agent->arrow This compound arrow->this compound plus2 + This compound->plus2 Byproducts Isomers, etc. plus2->Byproducts Scale_Up_Considerations cluster_input Inputs cluster_process Process Control cluster_output Outputs Raw_Materials Raw Material Quality (4-Fluorophenol, Acids) Exotherm_Management Exotherm Management Raw_Materials->Exotherm_Management Process_Parameters Process Parameters (Temp, Addition Rate, Stirring) Process_Parameters->Exotherm_Management Byproduct_Control Byproduct Formation Control Exotherm_Management->Byproduct_Control influences Safety_Environmental Safety & Environmental (Waste, Emissions) Exotherm_Management->Safety_Environmental Workup_Purification Workup & Purification Byproduct_Control->Workup_Purification impacts Byproduct_Control->Safety_Environmental Product_Quality Product Quality (Yield, Purity) Workup_Purification->Product_Quality Safety_Workflow cluster_planning Planning & Preparation cluster_execution Reaction Execution cluster_workup Workup & Handling Risk_Assessment Conduct Thorough Risk Assessment PPE Select Appropriate PPE Risk_Assessment->PPE Emergency_Plan Establish Emergency Response Plan PPE->Emergency_Plan Controlled_Addition Controlled Reagent Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring Ventilation Adequate Ventilation & Off-gas Scrubbing Temp_Monitoring->Ventilation Safe_Quenching Safe Quenching Procedure Product_Handling Careful Handling of Nitrated Product Safe_Quenching->Product_Handling Waste_Disposal Proper Waste Disposal Product_Handling->Waste_Disposal

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluoro-3-nitrophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

The primary starting material for the synthesis of this compound is 4-fluorophenol.

Q2: What are the main challenges encountered during the synthesis of this compound?

The main challenges in synthesizing this compound via direct nitration of 4-fluorophenol include:

  • Low Yield: Direct nitration often results in low yields of the desired product.

  • Isomer Formation: The nitration of fluorophenols can produce multiple isomers, which are often difficult to separate from the target compound. For instance, in the nitration of other fluorophenol isomers, the formation of by-products like 2-fluoro-6-nitrophenol alongside the desired 2-fluoro-4-nitrophenol is a known issue, making purification challenging and reducing the overall yield.[1]

  • Purification Difficulties: Separating this compound from its isomers can be complex due to their similar physical properties. Traditional methods like steam distillation, which are sometimes used for other nitrophenol isomers, can be energy-intensive and may not be suitable for all isomeric mixtures.[2]

Q3: What are the expected isomers in the nitration of 4-fluorophenol?

The hydroxyl (-OH) and fluorine (-F) groups are ortho- and para-directing groups. In 4-fluorophenol, the hydroxyl group directs nitration to positions 2 and 6, while the fluorine atom directs to positions 3 and 5. Therefore, the direct nitration of 4-fluorophenol can be expected to produce a mixture of 4-fluoro-2-nitrophenol and this compound, along with other potential isomers.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion Rationale
Suboptimal Reaction Temperature Maintain a low reaction temperature, typically between -5°C and 5°C.The nitration of phenols is a highly exothermic reaction. Elevated temperatures can lead to the formation of undesired by-products and dinitrated compounds, thus reducing the yield of the target molecule. For similar reactions, such as the synthesis of 2-fluoro-4-nitrophenol via nitrosation, a temperature of 0°C is preferred.[1]
Incorrect Reagent Concentration or Ratio Carefully control the concentration and molar ratio of nitric acid and sulfuric acid.The ratio of the nitrating agents is crucial for the selective introduction of a single nitro group. A high concentration of nitric acid can increase the likelihood of dinitration.
Presence of Water Ensure anhydrous or near-anhydrous reaction conditions.The presence of water can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction. This can slow down the reaction or lead to incomplete conversion. The synthesis of 4-fluoro-3-nitroaniline, a related compound, shows improved yields under anhydrous conditions.
Formation of Isomers Consider an alternative synthetic route, such as nitrosation followed by oxidation.Direct nitration often leads to a mixture of isomers that are difficult to separate, resulting in a low isolated yield of the desired product. A two-step process involving nitrosation and subsequent oxidation has been shown to produce 2-fluoro-4-nitrophenol with a high yield of around 90%.[1] This approach can offer greater selectivity.

Problem 2: Difficulty in Separating this compound from Isomers

Potential Cause Troubleshooting Suggestion Rationale
Similar Physical Properties of Isomers Employ mixed-solvent recrystallization or washing.Isomers of fluoronitrophenols often have very similar physical properties, making separation by simple recrystallization challenging. A mixed-solvent system (e.g., water, ether, and dichloromethane) has been used to effectively remove isomers in the synthesis of 3-fluoro-4-nitrophenol.[3]
Ineffective Purification Method Utilize column chromatography.For difficult separations, column chromatography with an appropriate stationary and mobile phase can provide the necessary resolution to isolate the desired isomer.
Product Loss During Workup Use cold solvents for washing the product.Washing the crude product with ice-cold water or other appropriate cold solvents can help to remove impurities without significantly dissolving the desired product, thereby maximizing the recovered yield.

Experimental Protocols

General Protocol for Direct Nitration of 4-Fluorophenol

This is a generalized protocol based on standard nitration procedures for phenols. Optimization of specific parameters is recommended to improve yield and selectivity for this compound.

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Reaction Setup: Dissolve 4-fluorophenol in a suitable solvent (e.g., a chlorinated solvent like chloroform) in a three-necked flask equipped with a stirrer, thermometer, and the dropping funnel containing the nitrating mixture. Cool the flask to 0°C in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-fluorophenol while maintaining the reaction temperature between 0°C and 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. If the product remains in the organic phase, separate the layers and wash the organic layer with water and brine.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture, or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Fluoronitrophenol Isomers

Product Starting Material Method Reaction Conditions Yield Reference
2-Fluoro-4-nitrophenol2-FluorophenolNitrosation, then OxidationNitrosation at 0°C with NaNO₂/HCl; Oxidation with 30% HNO₃ at 40°C~90%[1]
3-Fluoro-4-nitrophenolm-FluorophenolNitration-5 to 0°C with NaNO₃/H₂SO₄~45.5%[3]
2-Bromo-4-fluoro-6-nitrophenol2-Bromo-4-fluorophenolNitration20°C to 45°C with H₂SO₄/HNO₃ in Chloroform89%[4]

Note: This table provides data for related compounds and is intended to serve as a guide for optimizing the synthesis of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix prep_reactant_sol Prepare 4-Fluorophenol Solution start->prep_reactant_sol reaction Nitration Reaction (0-5°C) prep_nitrating_mix->reaction prep_reactant_sol->reaction monitoring Monitor with TLC reaction->monitoring quench Quench on Ice monitoring->quench isolation Isolate Crude Product (Filtration/Extraction) quench->isolation purification Purify Product (Recrystallization/ Chromatography) isolation->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound temp Inadequate Temperature Control? start->temp isomers Isomer Formation? start->isomers workup Loss During Workup? start->workup reagents Incorrect Reagent Concentration? start->reagents sol_temp Maintain Temperature at 0-5°C temp->sol_temp sol_isomers Consider Alternative Route (e.g., Nitrosation/Oxidation) isomers->sol_isomers sol_workup Use Cold Solvents for Washing workup->sol_workup sol_reagents Optimize Acid Concentration & Ratio reagents->sol_reagents

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Fluoro-3-nitrophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, often synthesized by the nitration of 4-fluorophenol, may contain several types of impurities:

  • Positional Isomers: The most common impurities are other isomers of fluoronitrophenol, such as 2-fluoro-4-nitrophenol and 3-fluoro-2-nitrophenol. The separation of these isomers is often the primary challenge in purification.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrofluorophenols.

  • Unreacted Starting Material: Residual 4-fluorophenol may be present in the crude product.

  • Oxidation Products: The nitration reaction can sometimes produce colored oxidation byproducts, leading to a darker appearance of the crude material.

Q2: What is the general appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white or pale-yellow to yellow-brown crystalline solid.[1] The reported melting point is in the range of 78-81°C.[2] Significant deviation from this appearance or melting point suggests the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: To effectively assess the purity of your sample, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the number of components in your crude mixture and to monitor the progress of your purification.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is a powerful technique to separate and quantify this compound from its isomers and other impurities.

  • Gas Chromatography (GC): GC can also be used for the analysis of phenols and their isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can help in identifying the desired product and the structure of any major impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not appropriate for your compound. - Insufficient solvent is used.- Test the solubility of your crude product in a small scale with different solvents (e.g., ethanol, methanol, toluene, or a mixture like hexane/ethyl acetate). - Gradually add more hot solvent until the solid dissolves.
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of your compound. - The solution is supersaturated with the compound and/or impurities. - High level of impurities is present.- Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent and reheat until the solution is clear before cooling. - Try to pre-purify the crude material using a different method (e.g., solvent wash) to remove some of the impurities.
No crystals form upon cooling. - The solution is not saturated. - The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again. - Place the flask in an ice bath to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound if available.
Crystals are colored (yellow/brown). - Colored impurities are co-crystallizing with your product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use with caution as it can also adsorb your product.
Low recovery of the purified product. - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtering. - Cool the solution in an ice bath before filtration to minimize solubility.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots/bands. - The eluent (solvent system) polarity is not optimal. - The column is overloaded with the sample.- Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.     - If the Rf is too high, decrease the polarity of the eluent.     - If the Rf is too low, increase the polarity of the eluent. - Load a smaller amount of the crude mixture onto the column.
Compound does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Cracking or channeling of the stationary phase. - The column was not packed properly.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Tailing of spots on TLC or bands on the column. - The compound is interacting too strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a modifier like acetic acid to the eluent to improve the peak shape of acidic compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require preliminary small-scale trials.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, toluene, hexane, or mixtures such as hexane/ethyl acetate) to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Monitor the separation of the components by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Solvent Washing (based on an analogous isomer)

A patented method for the purification of the isomer 3-fluoro-4-nitrophenol involves washing the crude product to remove the 3-fluoro-6-nitrophenol isomer.[4] A similar approach may be effective for this compound.

  • Washing Procedure: Place the crude this compound in a flask. Add a mixture of water, diethyl ether, and dichloromethane.[4]

  • Stirring: Stir the suspension at room temperature for 2-3 hours.[4]

  • Isolation: Collect the solid material by filtration, wash it with a small amount of the solvent mixture, and dry it to obtain the purified product.[4]

Visualizations

experimental_workflow crude Crude this compound tlc Purity Check (TLC/HPLC) crude->tlc decision Purity Acceptable? tlc->decision pure Pure Product decision->pure Yes purification Select Purification Method decision->purification No recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column wash Solvent Wash purification->wash recrystallization->tlc column->tlc wash->tlc troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product 'Oiling Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No oiling_out_solution Change Solvent Add More Solvent Pre-purify Crude oiling_out->oiling_out_solution Yes colored_crystals Crystals Colored? no_crystals->colored_crystals No no_crystals_solution Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->no_crystals_solution Yes success Pure Crystals Obtained colored_crystals->success No colored_crystals_solution Use Activated Charcoal colored_crystals->colored_crystals_solution Yes oiling_out_solution->start no_crystals_solution->start colored_crystals_solution->start

References

Technical Support Center: Managing Exothermic Reactions with 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 4-Fluoro-3-nitrophenol. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Q1: My reaction temperature is increasing uncontrollably. What should I do?

A1: An uncontrolled temperature increase, or thermal runaway, is a serious safety concern. Immediate action is required.

  • Emergency Shutdown: If your reactor is equipped with an emergency stop or quench system, activate it immediately.

  • Stop Reagent Addition: Immediately cease the addition of any reagents, especially the nitrating agent.

  • Enhance Cooling: Maximize the cooling to the reactor. This can include increasing the flow rate of the coolant, using a pre-chilled coolant, or adding an external cooling bath (e.g., ice-water bath).

  • Dilution: If safe and feasible, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.

  • Neutralization: In some cases, a quenching agent may be necessary to neutralize the reactive species. This should only be done if the quenching reaction itself is well-understood and does not produce excessive heat or gas.

dot

Caption: Immediate actions for an uncontrolled exotherm.

Q2: I'm observing the formation of dark, tarry byproducts in my reaction.

A2: The formation of dark, tarry materials often indicates side reactions, such as oxidation or polymerization, which can be highly exothermic.

  • Check Reaction Temperature: Ensure your reaction temperature is within the optimal range. Localized overheating can promote side reactions.

  • Rate of Addition: Adding reagents, particularly strong oxidizing or nitrating agents, too quickly can lead to localized high concentrations and temperature spikes. A slower, controlled addition is recommended.

  • Purity of Reagents: Impurities in your starting materials or solvents can catalyze unwanted side reactions. Use reagents of appropriate purity.

  • Atmosphere Control: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: The reaction is not proceeding to completion, or the yield is lower than expected.

A3: Incomplete conversion or low yield can be due to several factors.

  • Inadequate Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, any temperature increase must be carefully controlled to avoid triggering a dangerous exotherm.

  • Poor Mixing: Inefficient stirring can lead to localized temperature and concentration gradients, affecting reaction kinetics. Ensure your stirring is adequate for the scale and viscosity of your reaction.

  • Reagent Stoichiometry: Verify the stoichiometry of your reagents. An insufficient amount of a key reagent will result in incomplete conversion.

  • Moisture: Some reactions are sensitive to moisture. Ensure your glassware and reagents are dry if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: It can cause skin and serious eye irritation.

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Some suppliers recommend refrigeration for long-term storage.[2]

Q3: Are there any specific recommendations for controlling the exotherm of nitration reactions involving fluorophenols?

A3: Yes, based on established protocols for nitrating phenolic compounds, the following are recommended:

  • Low Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) using an ice bath.

  • Slow Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise and slowly to maintain temperature control.

  • Dilution: Using an appropriate inert solvent can help to dissipate heat.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

Q4: Is there quantitative data available on the thermal stability of this compound?

Quantitative Data Summary

Disclaimer: Specific thermal analysis data for this compound is not available in the reviewed literature. The following table provides physical and chemical properties for this compound and a related compound, 3-Fluoro-4-nitrophenol, for reference.

PropertyThis compound3-Fluoro-4-nitrophenol
CAS Number 2105-96-6[3]394-41-2[4]
Molecular Formula C₆H₄FNO₃[3]C₆H₄FNO₃[4]
Molecular Weight 157.10 g/mol [3]157.10 g/mol [4]
Appearance Pale-yellow to yellow-brown solid[2]Brownish yellow crystal[4]
Melting Point 78-81 °C[1]91.5-92.5 °C[4]
Boiling Point 304.9 °C at 760 mmHg[1]323.5 °C at 760 mmHg[4]
Flash Point 138.2 °C[1]149.5 °C[4]

Experimental Protocols

General Protocol for Controlled Nitration of a Fluorophenol (Adapted for this compound Precursor)

This protocol is a general guideline and should be adapted and optimized for your specific experimental setup and scale. A thorough risk assessment should be conducted before proceeding.

Materials:

  • Precursor to this compound (e.g., 4-fluorophenol)

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)

  • Inert solvent (e.g., dichloromethane or acetic acid)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Round-bottom flask

  • Standard workup and purification equipment

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, thermometer, and dropping funnel in a fume hood. Place the flask in an ice-water bath.

  • Dissolution: Dissolve the fluorophenol precursor in the chosen inert solvent in the reaction flask and cool the solution to 0-5 °C with stirring.

  • Prepare Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.

  • Slow Addition: Slowly add the pre-cooled nitrating agent to the stirred fluorophenol solution via the dropping funnel. Monitor the temperature closely and maintain it below 10 °C throughout the addition. The rate of addition should be adjusted to prevent any significant temperature rise.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at low temperature and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.

  • Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.

dot

Caption: General workflow for the nitration of a fluorophenol.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is through the electrophilic nitration of 4-fluorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer over other isomers, minimizing the formation of side products, and ensuring a high yield and purity of the final product. The separation of isomers can also be a significant challenge.

Q3: What are the typical side products in the nitration of 4-fluorophenol?

A3: The main side product is the isomeric 2-nitro-4-fluorophenol. Depending on the reaction conditions, dinitrated products and polymeric materials can also be formed.

Q4: How can the formation of the undesired 2-nitro isomer be minimized?

A4: Optimizing the reaction temperature, the choice of nitrating agent and solvent, and the rate of addition of the nitrating agent can influence the isomer ratio. Lower temperatures generally favor the formation of the para-substituted product, but in the case of 4-fluorophenol, the directing effects of both the hydroxyl and fluoro groups must be considered.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction progress using TLC or GC. - Increase the reaction time or temperature cautiously. - Ensure the purity of the starting materials and reagents.
- Formation of significant amounts of side products.- Optimize the reaction temperature; lower temperatures can improve selectivity. - Control the addition rate of the nitrating agent to avoid localized high concentrations.
- Loss of product during workup and purification.- Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. - Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).
Formation of Multiple Isomers - The hydroxyl and fluorine substituents direct nitration to different positions.- Carefully control the reaction temperature. - Experiment with different nitrating agents and solvent systems to alter the steric and electronic environment of the reaction.
Formation of Dark-Colored Byproducts (Resins) - Over-nitration or oxidation of the phenol.- Use a milder nitrating agent. - Maintain a low reaction temperature. - Reduce the reaction time. - Ensure the starting material is free of impurities that could catalyze polymerization.
Difficulty in Purifying the Product - Similar physical properties of the isomers.- Employ fractional crystallization with a carefully selected solvent system. - Utilize column chromatography with an optimized mobile phase to improve separation.

Experimental Protocols

The following is a general experimental protocol for the nitration of a fluorophenol, which can be adapted and optimized for the synthesis of this compound.

Materials:

  • 4-Fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorophenol in the chosen solvent (e.g., dichloromethane) and cool the mixture to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-fluorophenol while maintaining the reaction temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for the nitration of substituted phenols, which can serve as a starting point for optimizing the synthesis of this compound.

Parameter Condition 1 (Analogous to 2-Fluoro-4-nitrophenol synthesis) Condition 2 (Analogous to 4-Fluoro-3-nitrobenzoic acid synthesis)
Starting Material 2-Fluorophenol4-Fluorobenzoic acid
Nitrating Agent 90% Nitric AcidPotassium Nitrate
Acid/Catalyst -Concentrated Sulfuric Acid
Solvent DichloromethaneConcentrated Sulfuric Acid
Temperature -5 to 0 °CIce bath, then room temperature
Reaction Time 1 hour at 0 °C after additionStirred overnight at room temperature

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Fluorophenol in Solvent cool_reactants Cool Reactant Solution to 0-5 °C start->cool_reactants prep_nitro Prepare Nitrating Mixture (HNO3/H2SO4) add_nitro Dropwise Addition of Nitrating Mixture prep_nitro->add_nitro cool_reactants->add_nitro monitor Monitor Reaction by TLC add_nitro->monitor quench Quench with Ice monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and NaHCO3 extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography/Recrystallization evaporate->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_tlc Analyze Crude Reaction Mixture by TLC/GC start->check_tlc identify_issue Identify Main Issue check_tlc->identify_issue incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Unreacted Starting Material side_products Excess Side Products identify_issue->side_products Multiple Spots purification_loss Loss During Purification identify_issue->purification_loss Clean Reaction, Low Final Yield optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp check_reagents Check Reagent Purity incomplete_reaction->check_reagents optimize_conditions Lower Temperature, Slower Addition side_products->optimize_conditions change_reagents Use Milder Nitrating Agent side_products->change_reagents optimize_workup Optimize Extraction/Purification Protocol purification_loss->optimize_workup

Technical Support Center: Troubleshooting 4-Fluoro-3-nitrophenol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Fluoro-3-nitrophenol in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What are the common causes?

Poor solubility of this compound can stem from a combination of its molecular structure and the chosen solvent. The presence of a polar hydroxyl and a nitro group, along with a less polar fluorophenyl ring, results in a molecule with moderate polarity. This can lead to solubility issues if the solvent's polarity is not well-matched. Additionally, strong intermolecular hydrogen bonding between the phenol's hydroxyl group and the nitro group of an adjacent molecule can create a stable crystal lattice that is difficult for solvents to break down.

Q2: Which solvents are recommended for reactions involving this compound?

The ideal solvent depends on the specific reaction, but polar aprotic solvents are generally a good starting point. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Acetone

Polar protic solvents such as ethanol and methanol can also be effective. For less polar systems, chloroform and ethyl acetate may be suitable.

Q3: How can I improve the solubility of this compound if changing the solvent is not enough?

If you are still facing solubility issues, consider these techniques:

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds.

  • Using a co-solvent: The addition of a small amount of a solvent in which this compound is highly soluble can enhance the overall solvating power of the solvent system.

  • Sonication: Applying ultrasonic waves can provide the energy needed to break up the crystal lattice and facilitate dissolution.

  • Deprotonation: Adding a base to the reaction mixture will deprotonate the acidic phenol group, forming a phenoxide salt. This salt is often significantly more soluble in polar solvents than the neutral phenol.

Q4: What type of base should I use to deprotonate this compound for a Williamson ether synthesis?

In a Williamson ether synthesis, a strong base is typically used to ensure complete deprotonation of the phenol to form the nucleophilic phenoxide. Common choices include:

  • Sodium hydride (NaH)

  • Potassium carbonate (K₂CO₃)

The choice of base will depend on the specific requirements of your reaction, including the tolerance of other functional groups to the basic conditions.

Solubility Data

SolventSolvent TypeExpected Solubility
WaterPolar ProticSparingly Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSoluble
Dimethylformamide (DMF)Polar AproticVery Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble
Ethyl AcetateModerately PolarModerately Soluble
Dichloromethane (DCM)NonpolarSparingly Soluble
TolueneNonpolarPoorly Soluble
HexaneNonpolarInsoluble

Experimental Protocols

Detailed Protocol for Williamson Ether Synthesis with this compound

This protocol provides a step-by-step method for a Williamson ether synthesis, a common reaction for phenols, and includes troubleshooting for solubility issues.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Septa and needles

  • Nitrogen or Argon line for inert atmosphere

  • Ice bath

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Dispensing Sodium Hydride: Carefully weigh the required amount of sodium hydride (1.1 equivalents) and add it to the flask.

  • Adding the Solvent: Add anhydrous DMF to the flask via a syringe.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Adding the Phenol: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

    • Troubleshooting Step: If the this compound does not fully dissolve, you can gently warm the solution or add a small amount of additional DMF. Ensure the solution is cooled back to 0 °C before proceeding.

  • Formation of the Phenoxide: Slowly add the this compound solution to the stirred suspension of sodium hydride at 0 °C. The mixture will likely bubble as hydrogen gas is evolved. Stir for 30-60 minutes at this temperature to ensure complete formation of the sodium phenoxide. The formation of the salt should result in a more soluble species.

  • Adding the Electrophile: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

troubleshooting_workflow start Poor solubility of This compound observed check_solvent Is the solvent appropriate? (e.g., polar aprotic) start->check_solvent change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No increase_temp Gently heat the reaction mixture check_solvent->increase_temp Yes change_solvent->increase_temp use_base Is a base compatible with the reaction? increase_temp->use_base add_base Add a strong base (e.g., NaH) to form the more soluble phenoxide use_base->add_base Yes sonicate Consider sonication to aid dissolution use_base->sonicate No success Solubility issue resolved add_base->success fail Consult further literature for alternative conditions sonicate->fail

Caption: A troubleshooting workflow for addressing poor solubility.

signaling_pathway cluster_factors Factors Influencing Solubility compound_properties Compound Properties (Polarity, H-bonding) solubility Solubility Outcome compound_properties->solubility solvent_properties Solvent Properties (Polarity, Protic/Aprotic) solvent_properties->solubility experimental_conditions Experimental Conditions (Temperature, pH/Base) experimental_conditions->solubility

Caption: Key factors influencing the solubility of this compound.

preventing degradation of 4-Fluoro-3-nitrophenol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Fluoro-3-nitrophenol during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common nitration of 4-fluorophenol.

Problem Potential Cause Recommended Solution
Low yield of this compound Formation of undesired isomers, primarily 4-fluoro-2-nitrophenol.Optimize reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the formation of the desired meta-isomer.
Degradation of the starting material or product due to overly harsh reaction conditions.Use a milder nitrating agent or a mixed acid solution with a carefully controlled concentration. Ensure the reaction temperature does not exceed the optimal range.
Formation of a dark, tarry substance Oxidation of the phenol by the nitric acid, especially at elevated temperatures.Maintain strict temperature control throughout the reaction, ideally between -5°C and 5°C. The addition of the nitrating agent should be slow and controlled to prevent localized overheating.
Presence of significant impurities after work-up Incomplete removal of acidic residues (sulfuric and nitric acid).Thoroughly wash the crude product with cold water until the filtrate is neutral. A subsequent wash with a dilute sodium bicarbonate solution can help neutralize and remove residual acids.[1]
Formation of byproducts such as 2-(4-fluorophenoxy)-4-fluorophenol.[2]This byproduct can form from the decomposition of an intermediate dienone into an aryloxyl radical and nitrogen dioxide.[2] Controlling the acidity and temperature can minimize this side reaction.
Difficulty in isolating the final product The product may be soluble in the acidic aqueous mixture.If precipitation upon quenching with ice-water is not observed, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products I should be aware of during the synthesis of this compound?

A1: The primary degradation pathways and byproducts include:

  • Isomer Formation: The most common "degradation" of product purity is the formation of the ortho-isomer, 4-fluoro-2-nitrophenol. The nitration of 4-fluorophenol can yield a mixture of isomers, and their separation can be challenging.[3]

  • Dinitration: Under harsh conditions, dinitration of the phenol ring can occur, leading to the formation of dinitrofluorophenol compounds.

  • Phenoxy Ether Formation: A specific degradation byproduct, 2-(4-fluorophenoxy)-4-fluorophenol, has been identified. This is thought to arise from the decomposition of an intermediate into an aryloxyl radical.[2]

  • Oxidation Products: Strong oxidizing conditions, particularly at higher temperatures, can lead to the formation of tarry, polymeric materials.

Q2: How critical is temperature control during the nitration of 4-fluorophenol?

A2: Temperature control is arguably the most critical parameter. Nitration reactions are highly exothermic, and a failure to maintain a low and stable temperature can lead to:

  • Increased Isomer Formation: Higher temperatures can alter the regioselectivity of the nitration, leading to a higher proportion of the undesired 4-fluoro-2-nitrophenol isomer.

  • Enhanced Side Reactions: The rates of side reactions, such as oxidation and dinitration, increase significantly with temperature.

  • Thermal Runaway: In the worst-case scenario, poor temperature control can lead to a thermal runaway reaction, which is a significant safety hazard.[1]

Q3: What is the recommended procedure for quenching the nitration reaction to minimize product degradation?

A3: The reaction should be quenched by slowly pouring the reaction mixture onto a stirred slurry of crushed ice and water.[1] This method serves two purposes:

  • It rapidly cools the reaction, preventing further side reactions.

  • It dilutes the acid, which often causes the crude product to precipitate out of the solution, facilitating its isolation.[1]

Q4: How can I effectively remove acidic impurities from my crude this compound?

A4: A thorough washing procedure is essential. After collecting the crude product by filtration, wash it with several portions of cold water until the filtrate is neutral to pH paper. For a more rigorous purification, the crude product can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize and remove any remaining traces of sulfuric and nitric acid.[1]

Q5: What are some alternative nitrating agents I can consider to reduce degradation?

A5: While a mixture of concentrated nitric acid and sulfuric acid is common, milder nitrating agents can be employed to reduce the harshness of the reaction and minimize side reactions. Some alternatives include:

  • Nitric acid in acetic anhydride: This mixture can be less aggressive than the sulfuric acid mixture.

  • Nitronium tetrafluoroborate (NO₂BF₄): This is a pre-formed nitronium ion salt that can provide more controlled nitration.

Experimental Protocols

Key Experiment: Controlled Nitration of 4-Fluorophenol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluorophenol in a suitable solvent (e.g., glacial acetic acid) or use it neat.

    • Cool the flask to a temperature between -5°C and 0°C using an ice-salt bath.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully and slowly add the desired molar equivalent of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred 4-fluorophenol solution.

    • Crucially, maintain the reaction temperature between -5°C and 5°C throughout the addition. The rate of addition should be adjusted to prevent any significant rise in temperature.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Visualizations

Degradation_Prevention_Workflow Workflow for Preventing this compound Degradation cluster_synthesis Synthesis Step: Nitration of 4-Fluorophenol cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures start Start: 4-Fluorophenol nitration Nitration (HNO3 / H2SO4) start->nitration isomer Isomer Formation (4-Fluoro-2-nitrophenol) nitration->isomer Side Reaction dinitration Dinitration nitration->dinitration Harsh Conditions oxidation Oxidation (Tar) nitration->oxidation High Temperature ether Phenoxy Ether Formation nitration->ether Intermediate Decomposition product Desired Product: This compound nitration->product Main Reaction temp_control Strict Temperature Control (-5°C to 5°C) temp_control->nitration slow_addition Slow Addition of Nitrating Agent slow_addition->nitration workup Proper Quenching & Work-up workup->nitration reagent Milder Nitrating Agent reagent->nitration

Caption: Logical workflow illustrating degradation pathways and preventative measures.

Troubleshooting_Logic Troubleshooting Logic for Impure Product cluster_analysis Analysis of Impurity cluster_solutions Corrective Actions start Problem: Impure Final Product is_isomer Is it the ortho-isomer? start->is_isomer is_tar Is it a tarry substance? start->is_tar is_acidic Is the product acidic? start->is_acidic optimize_temp Optimize Reaction Temperature (Lower Temperature) is_isomer->optimize_temp Yes control_addition Control Rate of Nitrating Agent Addition is_tar->control_addition Yes improve_workup Improve Washing/ Neutralization Steps is_acidic->improve_workup Yes purify Purify via Recrystallization or Chromatography optimize_temp->purify control_addition->purify improve_workup->purify

Caption: Decision-making diagram for troubleshooting impure product formation.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrophenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a fundamental transformation. The primary challenge in this reaction is achieving high selectivity without causing hydrodefluorination (loss of the fluorine atom).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the most frequently used catalysts for the hydrogenation of nitroaromatics. For fluorinated nitroaromatics, sulfided platinum catalysts are also an option to enhance selectivity.

Q2: What is the primary side reaction to be concerned about during the hydrogenation of this compound?

A2: The principal side reaction is hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst and optimization of reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product. For reactions using sodium borohydride as the reductant, UV-Vis spectroscopy can be used to monitor the disappearance of the 4-nitrophenolate ion peak.

Troubleshooting Guide: Catalytic Hydrogenation
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Poor catalyst dispersion.1. Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere.2. Increase the hydrogen pressure.3. Ensure vigorous stirring to keep the catalyst suspended.
Hydrodefluorination 1. Catalyst is too active (e.g., standard Pd/C).2. High reaction temperature.3. Prolonged reaction time.1. Switch to a less active catalyst, such as a sulfided platinum catalyst.2. Lower the reaction temperature.3. Monitor the reaction closely and stop it once the starting material is consumed.
Catalyst deactivation 1. Poisoning by impurities in the substrate or solvent.2. Sintering of metal nanoparticles at high temperatures.3. Blockage of active sites by reaction intermediates or products.1. Purify the starting material and use high-purity solvents.2. Operate at the lowest effective temperature.3. Consider a different catalyst support or a catalyst with higher poison resistance.
Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C

This protocol is a general guideline and may require optimization.

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm) and stir the mixture vigorously at room temperature or slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and the product purified by crystallization or chromatography.

Catalyst Performance Data (Illustrative)
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
10% Pd/C2Ethanol254>99~95 (to aminophenol)
5% Pt/C2Ethyl Acetate306>99~98 (to aminophenol)

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers from the hydroxyl group of this compound. The key to a successful synthesis is the choice of a suitable base to deprotonate the phenol and an appropriate alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended bases for the deprotonation of this compound in a Williamson ether synthesis?

A1: Due to the acidic nature of the phenolic proton, moderately strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[1]

Q2: What are suitable solvents for this reaction?

A2: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are commonly used as they can solvate the cation of the base and enhance the nucleophilicity of the resulting phenoxide.[2]

Q3: What is a major potential side reaction in the Williamson ether synthesis?

A3: A competing E2 elimination reaction can occur, especially when using secondary or tertiary alkyl halides as the alkylating agent.[2] To favor the desired SN2 reaction, it is best to use primary alkyl halides.

Troubleshooting Guide: Williamson Ether Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low or no reaction 1. Incomplete deprotonation of the phenol.2. Unreactive alkylating agent.1. Use a stronger base (e.g., NaH).2. Use a more reactive alkylating agent (e.g., an alkyl iodide or bromide instead of a chloride).
Formation of elimination byproducts 1. Use of a sterically hindered alkyl halide (secondary or tertiary).2. High reaction temperature.1. Use a primary alkyl halide.2. Lower the reaction temperature.
Low yield 1. Inefficient phase transfer if using a biphasic system.2. Side reactions such as C-alkylation.1. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).2. Optimize reaction conditions (temperature, base) to favor O-alkylation.
Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide. Then, add the primary alkyl halide (1.1 eq) and heat the reaction mixture (e.g., to 60-80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, such as amines, at the 4-position. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[3]

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is typically used for the Buchwald-Hartwig amination of this compound?

A1: A palladium(0) catalyst is used, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The catalyst is used in conjunction with a bulky, electron-rich phosphine ligand.[3][4]

Q2: Why are bulky phosphine ligands necessary for this reaction?

A2: Bulky ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle. Examples of such ligands include XPhos, SPhos, and RuPhos.[5]

Q3: What bases are commonly employed in the Buchwald-Hartwig amination?

A3: Strong, non-nucleophilic bases are required to deprotonate the amine nucleophile. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[4]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Possible Cause(s) Troubleshooting Steps
No reaction or low yield 1. Inactive catalyst.2. Inappropriate ligand for the specific substrate.3. Insufficiently strong base.1. Use a pre-catalyst or ensure the in situ generation of the active Pd(0) species is efficient.2. Screen a variety of bulky phosphine ligands.3. Switch to a stronger base like LiHMDS.
Formation of hydrodehalogenated byproduct 1. β-hydride elimination from the palladium-amide intermediate.1. Use a more sterically hindered ligand to disfavor this side reaction.2. Lower the reaction temperature.
Difficulty in product purification 1. Contamination with palladium residues.2. Presence of ligand-related byproducts.1. Employ a palladium scavenger during work-up.2. Optimize the reaction to use lower catalyst and ligand loadings.
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and requires careful optimization and execution under an inert atmosphere.

  • Preparation: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq) in a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring (e.g., to 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Hydrogenation Vessel A->D B Solvent (e.g., Ethanol) B->D C Catalyst (e.g., 10% Pd/C) C->D E Pressurize with H₂ D->E Seal & Purge F Stir Vigorousl E->F Set Temperature G Filter to remove catalyst F->G Reaction Complete H Concentrate Filtrate G->H I Purify Product H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Williamson_Ether_Synthesis_Logic start Start: Williamson Ether Synthesis of This compound base Select Base start->base alkyl_halide Select Alkyl Halide start->alkyl_halide solvent Select Solvent start->solvent reaction Run Reaction base->reaction alkyl_halide->reaction solvent->reaction outcome Evaluate Outcome reaction->outcome success Successful Ether Formation outcome->success High Yield failure Low Yield / Side Products outcome->failure Low Yield troubleshoot Troubleshoot failure->troubleshoot troubleshoot->base Change Base troubleshoot->alkyl_halide Change Alkyl Halide troubleshoot->solvent Change Solvent

Caption: Logical relationship for catalyst and reagent selection in Williamson ether synthesis.

SNAr_Catalyst_Selection start SNAr of this compound (Buchwald-Hartwig) pd_source Select Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) start->pd_source ligand Select Phosphine Ligand (e.g., XPhos, SPhos) start->ligand base Select Base (e.g., NaOtBu, LiHMDS) start->base screening Perform Catalyst Screening pd_source->screening ligand->screening base->screening analysis Analyze Results (Yield, Purity) screening->analysis optimal Optimal Conditions Found analysis->optimal Good Results optimize Optimize Further analysis->optimize Suboptimal optimize->ligand Try different ligand optimize->base Try different base

Caption: Catalyst system selection workflow for the Buchwald-Hartwig amination.

References

Technical Support Center: 4-Fluoro-3-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up procedures of reactions involving 4-fluoro-3-nitrophenol.

Troubleshooting Guides & FAQs

This section is designed to address specific problems that may arise during the experimental work-up of common reactions with this compound.

Nitration of m-Fluorophenol to Synthesize this compound

Q1: My final product is a mixture of isomers. How can I purify the desired this compound?

A1: The nitration of m-fluorophenol can lead to the formation of both this compound and 3-fluoro-6-nitrophenol. A proven method for separating these isomers is through a specific washing procedure. The crude solid product can be stirred in a mixed solvent system of water, ether, and dichloromethane at room temperature for 2-3 hours. This process selectively dissolves the undesired 3-fluoro-6-nitrophenol, allowing for the isolation of the purer this compound by filtration.[1][2]

Q2: The yield of my nitration reaction is low. What are the possible reasons?

A2: Low yields in this nitration can be attributed to several factors:

  • Reaction Temperature: The reaction is typically carried out at low temperatures (-5 to 0 °C). Deviation from this temperature range can lead to the formation of side products and a decrease in the yield of the desired isomer.[1][2]

  • Addition of Sulfuric Acid: The rate of addition of concentrated sulfuric acid is crucial. A rapid addition can cause a localized increase in temperature, promoting side reactions.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended time (50-60 minutes) after the addition of sulfuric acid to ensure complete conversion.[1][2]

  • Mechanical Losses: Losses during the collection of the crude solid via centrifugation or filtration can also contribute to a lower overall yield.

Williamson Ether Synthesis with this compound

Q1: After adding my alkyl halide, the reaction does not seem to proceed, or the yield of the ether is low.

A1: Several factors can hinder the Williamson ether synthesis:

  • Incomplete Deprotonation: Ensure the this compound is fully deprotonated by the base (e.g., sodium hydroxide, potassium carbonate) before adding the alkyl halide. The formation of the phenoxide is crucial for the reaction to proceed.

  • Reactivity of the Alkyl Halide: Primary alkyl halides are most effective for this reaction. Secondary and tertiary alkyl halides are more prone to elimination side reactions, which will reduce the yield of the desired ether.

  • Reaction Temperature: While heating is often required, excessive temperatures can lead to decomposition of the reactants or products.

  • Moisture: The presence of water in the reaction mixture can hydrolyze the alkyl halide and consume the base, thus inhibiting the reaction. Ensure all reagents and solvents are dry.

Q2: During the work-up, I am getting an emulsion that is difficult to separate.

A2: Emulsions can form during the aqueous wash of the organic layer. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

Q3: My final ether product is impure. What are common impurities and how can I remove them?

A3: Common impurities include unreacted this compound and byproducts from elimination reactions.

  • Unreacted Phenol: Washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will deprotonate the unreacted phenol, which will then be extracted into the aqueous layer.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Reduction of the Nitro Group to an Amine

Q1: The reduction of the nitro group is incomplete.

A1: Incomplete reduction can be due to:

  • Inactive Catalyst: If using a catalytic hydrogenation method (e.g., Pd/C, PtO2), ensure the catalyst is active.

  • Insufficient Reducing Agent: When using chemical reducing agents like sodium borohydride (often in the presence of a catalyst) or tin(II) chloride, ensure a sufficient molar excess is used.[3][4][5]

  • Reaction Conditions: Ensure the reaction is running at the appropriate temperature and for a sufficient amount of time. Progress can be monitored by Thin Layer Chromatography (TLC).

Q2: How do I work up a reaction where a metal catalyst was used?

A2: After the reaction is complete, the solid catalyst needs to be removed. This is typically done by filtering the reaction mixture through a pad of Celite. The filter cake should be washed with the reaction solvent to recover any adsorbed product.

Q3: The isolated 4-fluoro-3-aminophenol is dark in color. How can I decolorize it?

A3: Aminophenols can be susceptible to air oxidation, which can lead to discoloration.

  • Work-up procedures should be performed as quickly as possible.

  • The use of a reducing agent like sodium dithionite during the aqueous work-up can sometimes help to prevent oxidation.

  • The final product can often be decolorized by recrystallization with the addition of a small amount of activated carbon.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative nitration reaction to produce 3-fluoro-4-nitrophenol, an isomer of the target compound, which provides insight into typical yields and purity that can be expected in similar reactions.

ParameterValueReference
Starting Materialm-Fluorophenol[1][2]
Product3-Fluoro-4-nitrophenol[1][2]
Yield45.5%[1][2]
Purity (by GC)99.2%[1][2]
Melting Point92-94 °C[1][2]

Experimental Protocols

Protocol 1: Purification of this compound via Isomer Removal

This protocol is adapted from a procedure for the purification of the isomeric 3-fluoro-4-nitrophenol and is expected to be effective for removing related impurities.[1][2]

  • Preparation: Take the crude solid product obtained from the nitration of m-fluorophenol.

  • Washing: In a suitable flask, add the crude product to a mixed solvent system of water, diethyl ether, and dichloromethane. A suggested volume ratio is 5:3:10 (water:ether:dichloromethane).

  • Stirring: Stir the suspension at room temperature for 2 to 3 hours.

  • Isolation: Collect the solid product by filtration or centrifugation.

  • Drying: Dry the isolated solid to obtain the purified this compound.

Protocol 2: General Work-up for Williamson Ether Synthesis
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water.

  • Aqueous Wash: Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted phenol) and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ether.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: General Work-up for Nitro Group Reduction (Catalytic)
  • Catalyst Removal: Upon completion of the reaction, filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with the reaction solvent.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Concentration: Filter and concentrate the organic layer to yield the crude aminophenol.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow_nitration_purification cluster_reaction Nitration Reaction cluster_workup Work-up Procedure Crude Product Crude Nitration Product (Mixture of Isomers) Washing Wash with Water/Ether/DCM Crude Product->Washing Isomer Removal Filtration Filtration/ Centrifugation Washing->Filtration Drying Drying Filtration->Drying Pure Product Purified this compound Drying->Pure Product

Caption: Workflow for the purification of this compound.

logical_relationship_troubleshooting_ether_synthesis Problem Low Ether Yield Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Alkyl Halide Elimination Problem->Cause2 Cause3 Presence of Moisture Problem->Cause3 Solution1 Ensure sufficient base and reaction time Cause1->Solution1 Solution2 Use primary alkyl halide Cause2->Solution2 Solution3 Use anhydrous reagents/solvents Cause3->Solution3

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

signaling_pathway_reduction Start This compound Intermediate Intermediate Species Start->Intermediate + [H] Reagents Reducing Agent (e.g., NaBH4/Catalyst) Reagents->Intermediate Product 4-Fluoro-3-aminophenol Intermediate->Product + [H]

Caption: Simplified reaction pathway for the reduction of this compound.

References

Technical Support Center: Purification of 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 4-Fluoro-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities in this compound typically originate from its synthesis, which usually involves the nitration of 4-fluorophenol. These impurities primarily include:

  • Positional Isomers: Other isomers of fluoro-nitrophenol are the most prevalent impurities. The nitration of 4-fluorophenol can also yield 2-nitro-4-fluorophenol. The separation of these isomers is often the main challenge in purification.[1][2]

  • Dinitrated Byproducts: Over-nitration of the starting material can lead to the formation of dinitrofluorophenols.

  • Unreacted Starting Materials: Residual 4-fluorophenol may remain in the crude product.

  • Colored Impurities: Oxidation or side reactions can produce colored byproducts that impart a yellow or brown hue to the final product.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the number of components in your sample. A single spot on the TLC plate in an appropriate solvent system suggests a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is a highly effective method for separating this compound from its isomers and other impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify and quantify isomeric impurities by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and the fluorine atom.

  • Melting Point Analysis: A sharp melting point range close to the literature value (for pure this compound) indicates high purity. A broad melting range suggests the presence of impurities.

Q3: Which purification method is best for removing isomeric impurities?

A3: Both recrystallization and column chromatography can be effective for separating isomers. The choice depends on the scale of your experiment and the specific impurities present.

  • Column chromatography is generally the most effective method for separating compounds with very similar polarities, such as positional isomers.[4][5]

  • Recrystallization can be effective if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve The solvent is not polar enough or an insufficient volume of solvent was used.Try a more polar solvent (e.g., ethanol, methanol) or a solvent mixture. Ensure you are using a sufficient volume of hot solvent.[1]
"Oiling out" instead of crystallizing The solution is supersaturated, or the impurity level is high, lowering the melting point. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent and reheat until the solution is clear. Allow the solution to cool more slowly. Seeding with a pure crystal can help induce crystallization.[1]
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath. Scratching the inside of the flask with a glass rod can create nucleation sites.[1]
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Low recovery of pure product The chosen solvent is too good at dissolving the compound, even at low temperatures.Try a less polar solvent or a solvent mixture to reduce the solubility of the desired product at colder temperatures. Ensure the solution is sufficiently cooled before filtration.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC/Column The eluent (solvent system) is not optimal. The column is overloaded with the sample.Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (aim for a difference in Rf values of at least 0.2). Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.[1]
Tailing of spots on TLC/Column The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a polar solvent like acetic acid (for acidic compounds) to the eluent to reduce strong interactions.
Cracking of the silica gel bed The column was not packed properly, or the solvent polarity was changed too abruptly.Ensure the silica gel is packed uniformly without any air bubbles. When running a gradient elution, change the solvent polarity gradually.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system containing a small percentage of methanol might be necessary.
Co-elution of impurities The polarity of the desired compound and the impurity are very similar in the chosen solvent system.Try a different solvent system. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order and improve separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined experimentally on a small scale.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.
  • Add a few drops of different solvents (e.g., water, ethanol, isopropanol, toluene, hexane, or mixtures) to each test tube.
  • A good recrystallization solvent will dissolve the compound when heated but will result in poor solubility at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring the mixture (e.g., on a hot plate with a magnetic stirrer).
  • Continue adding the hot solvent until the compound just dissolves completely.

3. Hot Filtration (Optional):

  • If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate or dichloromethane and methanol) to find a system that gives good separation of the desired product from its impurities (Rf of the product should be around 0.3-0.4).

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then add a layer of sand on top.
  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
  • Carefully add the sample solution to the top of the column.
  • Alternatively, for less soluble compounds, the "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the separation by spotting the collected fractions on TLC plates.

5. Isolation of the Pure Product:

  • Combine the fractions that contain the pure this compound (as determined by TLC).
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table provides illustrative data for the purification of a nitrophenol derivative. Actual results for this compound may vary depending on the specific impurities and experimental conditions.

Purification Method Parameter Typical Value/Range Expected Purity
Recrystallization Solvent SystemEthanol/Water or Isopropanol/Hexane>98%
Yield60-85%
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>99%
Mobile PhaseHexane:Ethyl Acetate (e.g., 4:1 to 2:1 v/v)
Yield50-80%

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_analysis Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude this compound (with impurities) TLC_HPLC TLC / HPLC Analysis Crude->TLC_HPLC Analyze Recrystallization Recrystallization TLC_HPLC->Recrystallization Minor Impurities ColumnChromatography Column Chromatography TLC_HPLC->ColumnChromatography Major/Isomeric Impurities Pure Pure this compound Recrystallization->Pure ColumnChromatography->Pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingDecisionTree Start Impure Product Obtained PurityCheck Assess Purity (TLC/HPLC) Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType Isomers Isomeric Impurities? ImpurityType->Isomers PolarityDiff Different Polarity? Isomers->PolarityDiff Yes ColumnChrom Column Chromatography Isomers->ColumnChrom No Recrystallize Recrystallization PolarityDiff->Recrystallize Yes PolarityDiff->ColumnChrom No Success Pure Product Recrystallize->Success Failure Re-evaluate Method Recrystallize->Failure ColumnChrom->Success ColumnChrom->Failure

References

dealing with regioisomer formation in 4-Fluoro-3-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-nitrophenol. The focus is on addressing the common challenge of regioisomer formation and providing practical solutions for controlling and managing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected regioisomers when synthesizing this compound?

A1: The primary starting material for the synthesis of this compound is typically 4-fluorophenol. During the electrophilic nitration of 4-fluorophenol, the hydroxyl (-OH) and fluoro (-F) groups direct the incoming nitro (-NO2) group to the ortho and para positions relative to themselves. Since the para position is blocked by the fluorine atom, the main regioisomers formed are 4-Fluoro-2-nitrophenol and the desired this compound. The formation of 2,4-dinitrophenol can also occur under harsher reaction conditions.

Q2: Why is controlling regioisomer formation important in the synthesis of this compound?

A2: Controlling regioisomer formation is critical for several reasons. The presence of the 4-Fluoro-2-nitrophenol isomer can complicate downstream reactions and purification processes. For pharmaceutical applications, stringent purity requirements necessitate the minimization of all impurities, including regioisomers, to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Efficient control of regioselectivity also improves the overall yield and cost-effectiveness of the synthesis.

Q3: What factors influence the ratio of this compound to its regioisomers?

A3: The ratio of regioisomers is influenced by several factors, including:

  • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acid, or other nitrating reagents) can affect the steric and electronic environment of the reaction, thereby influencing the position of nitration.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity. Lower temperatures generally favor the formation of the thermodynamically more stable isomer and can reduce the formation of byproducts.

  • Solvent: The polarity and solvating properties of the solvent can influence the reactivity of the nitrating species and the substrate, impacting the isomer distribution.

  • Catalyst: The use of catalysts, such as zeolites, can provide shape selectivity and favor the formation of a specific regioisomer by sterically hindering access to other positions on the aromatic ring.

Q4: How can I monitor the progress of the reaction and the formation of regioisomers?

A4: The reaction progress and the ratio of regioisomers can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the different isomers in the reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis, often after derivatization of the phenolic hydroxyl group. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the presence of different products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; typically, nitration of phenols is carried out at low temperatures (0-10 °C). - Use a milder nitrating agent or adjust the stoichiometry to minimize side reactions.
High proportion of 4-Fluoro-2-nitrophenol isomer - The ortho position to the hydroxyl group is sterically and electronically favored under the reaction conditions. - High reaction temperature.- Lower the reaction temperature to increase selectivity. - Experiment with different nitrating agents that may offer better regioselectivity. - Consider using a bulky catalyst or solvent to sterically hinder the ortho position.
Formation of dinitrated byproducts - Excess of nitrating agent. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time.
Difficulty in separating this compound from its isomers - Similar physical properties (e.g., boiling point, solubility) of the isomers.- Employ fractional crystallization with different solvent systems. The solubility of the isomers may vary significantly in different solvents. - Utilize column chromatography with an appropriate stationary and mobile phase for separation. - For larger scales, preparative HPLC can be an effective, albeit more expensive, option.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Regioisomer Ratio in the Nitration of 4-Fluorophenol

Nitrating Agent Solvent Temperature (°C) This compound : 4-Fluoro-2-nitrophenol Ratio (Illustrative)
HNO₃ / H₂SO₄Acetic Acid0 - 51 : 1.5
HNO₃Dichloromethane-10 - 01 : 1.2
HNO₃ / Zeolite H-betaToluene252 : 1
N₂O₅Acetonitrile-201.5 : 1

Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary based on specific experimental parameters.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 4-Fluorophenol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorophenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., a pre-cooled mixture of nitric acid and sulfuric acid, 1.05 equivalents of HNO₃) dropwise to the stirred solution, maintaining the internal temperature below the specified limit.

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice-water. The crude product may precipitate as a solid.

  • Isolation: Collect the solid by filtration and wash it with cold water. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: Separation of this compound and 4-Fluoro-2-nitrophenol by Fractional Crystallization
  • Dissolution: Dissolve the crude mixture of isomers in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water, or toluene).

  • Cooling: Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize.

  • Isolation of First Crop: Collect the crystals by filtration. This crop will be enriched in the less soluble isomer.

  • Concentration and Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Analysis: Analyze the purity of each crop by HPLC or NMR to determine the effectiveness of the separation.

  • Repetition: Repeat the recrystallization process for each crop to achieve the desired purity.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reaction Nitration cluster_products Products 4-Fluorophenol 4-Fluorophenol Nitrating Agent Nitrating Agent This compound This compound Nitrating Agent->this compound Desired Pathway 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol Nitrating Agent->4-Fluoro-2-nitrophenol Side Reaction

Caption: Reaction pathway for the nitration of 4-fluorophenol.

Troubleshooting_Workflow start Synthesis of This compound check_purity Analyze Product Mixture (HPLC, GC-MS) start->check_purity pure_enough Is Purity > 98%? check_purity->pure_enough end_product Final Product pure_enough->end_product Yes low_purity Low Purity/ High Isomer Content pure_enough->low_purity No purification Purification (Crystallization, Chromatography) purification->check_purity optimize Optimize Reaction Conditions (Temp, Reagent, Catalyst) optimize->start low_purity->purification low_purity->optimize

Caption: Workflow for troubleshooting regioisomer formation.

impact of moisture on 4-Fluoro-3-nitrophenol stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Fluoro-3-nitrophenol, with a specific focus on the impact of moisture. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator at 4°C.[1] For enhanced stability, especially for long-term storage, it is advisable to store it under an inert nitrogen atmosphere.[1] The container should be tightly sealed to prevent moisture ingress. While some related nitrophenols are stored at room temperature (15-25°C) in a cool, dry, and well-ventilated area, refrigeration is the preferred condition for this compound.

Q2: How does moisture affect the stability of this compound?

Q3: What are the potential degradation products of this compound in the presence of moisture?

A3: Although specific degradation products of this compound due to moisture have not been documented in the literature, a plausible degradation pathway could involve nucleophilic aromatic substitution of the fluorine atom by a hydroxyl group, especially under slightly basic conditions which could be created by dissolved impurities. This would result in the formation of 3-nitro-1,4-benzenediol. Other more complex degradation pathways may also occur, potentially leading to colored impurities.

Q4: Can I dissolve this compound in water for my experiments?

A4: While nitrophenols are generally soluble in water to some extent, preparing fresh aqueous solutions for immediate use is recommended.[6] Storing the compound in aqueous solution for extended periods is not advised, as this increases the likelihood of degradation. If you observe any color change or precipitation in your stock solution, it should be discarded and a fresh solution prepared.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., color darkening, clumping) of the solid compound. Moisture absorption from the atmosphere.1. Discard the compromised reagent. 2. Ensure the container is tightly sealed and stored in a desiccator within the refrigerator. 3. For new batches, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Inconsistent or unexpected experimental results. Degradation of the this compound stock.1. Verify the purity of your compound using an appropriate analytical method such as HPLC or GC-MS. 2. Prepare a fresh stock solution from a new or properly stored container of the reagent. 3. If using a stock solution, check for any visual signs of degradation (color change, precipitation).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). Presence of degradation products.1. Compare the chromatogram with that of a freshly prepared standard. 2. If new peaks are present, consider moisture-induced degradation as a possible cause. 3. Refer to the experimental protocol below to perform a stability check on your stored material.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method to assess the stability of this compound and detect potential degradation products. This is a foundational method that may require optimization for specific laboratory instrumentation and conditions.

  • Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or another suitable modifier to control pH)

    • This compound reference standard

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

    • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the working standard.

    • Forced Degradation Study (to generate potential degradation products):

      • Acidic Hydrolysis: Add 1N HCl to a solution of the compound and heat at 60°C for 24 hours.

      • Basic Hydrolysis: Add 1N NaOH to a solution of the compound and heat at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% H₂O₂ to a solution of the compound and store at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

      • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Inject the standard, the sample, and the forced degradation samples into the HPLC system.

    • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_reagent Check this compound Stock start->check_reagent visual_inspection Visual Inspection of Solid and Solution check_reagent->visual_inspection color_change Color Change or Clumping? visual_inspection->color_change analytical_check Perform Analytical Purity Check (e.g., HPLC) color_change->analytical_check No discard Discard Reagent and Review Storage Procedures color_change->discard Yes new_peaks New Peaks Observed? analytical_check->new_peaks degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes reagent_ok Reagent Purity is Acceptable new_peaks->reagent_ok No degradation_confirmed->discard prepare_fresh Prepare Fresh Stock Solution reagent_ok->prepare_fresh troubleshoot_other Troubleshoot Other Experimental Parameters prepare_fresh->troubleshoot_other

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway reactant This compound C₆H₄FNO₃ intermediate Intermediate State reactant->intermediate Nucleophilic Attack product 3-Nitro-1,4-benzenediol C₆H₄N₂O₄ intermediate->product Loss of Fluoride Ion conditions Moisture (H₂O) (Potentially catalyzed by trace base) conditions->reactant

Caption: Plausible moisture-induced degradation pathway.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Fluoro-3-nitrophenol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the characterization of 4-Fluoro-3-nitrophenol, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. For benchmarking purposes, its performance is compared against the well-characterized and structurally similar compound, 4-nitrophenol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented for easy comparison.

Physicochemical Properties

A fundamental step in the characterization of any chemical compound is the determination of its physicochemical properties. These properties provide essential information for method development and quality control.

PropertyThis compound4-Nitrophenol
CAS Number 2105-96-6[1][2][3][4][5]100-02-7
Molecular Formula C₆H₄FNO₃[1][3][4][5]C₆H₅NO₃
Molecular Weight 157.10 g/mol [1][3][4][5]139.11 g/mol
Melting Point 78-81 °C113-114 °C
Boiling Point 304.9 °C at 760 mmHg279 °C
Appearance Pale-yellow to yellow-brown solidLight yellow crystalline solid
Solubility Soluble in organic solvents like chloroform, benzene, ether, and dichloromethane.[1]Soluble in water, ethanol, and ether.

Chromatographic Methods

Chromatographic techniques are essential for separating and quantifying this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of nitrophenols. A reverse-phase method is typically employed for these compounds.

Experimental Protocol: Proposed HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol or acetonitrile and a buffered aqueous solution (e.g., 0.01 M citrate buffer, pH 6.2) is recommended.[6][9] A typical starting point could be a 47:53 (v/v) mixture of methanol and buffer.[6][9]

  • Flow Rate: 1.0 mL/min.[6][9]

  • Detection: UV detection at 290 nm.[6][9]

  • Injection Volume: 20 µL.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the linear range of the detector.

Comparative Data: HPLC

ParameterThis compound (Proposed)4-Nitrophenol (Experimental)
Column C18C18[6][9]
Mobile Phase Methanol/Citrate Buffer (pH 6.2)Methanol/0.01 M Citrate Buffer (pH 6.2) (47:53 v/v) with 0.03 M TBAB[6][9]
Detection Wavelength 290 nm290 nm[6][9]
Retention Time (k) To be determined2.51[6]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural information, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds like nitrophenols. Direct analysis of nitrophenols by GC can be challenging due to their polarity, often necessitating a derivatization step to improve chromatographic performance.[11]

Experimental Protocol: Proposed GC-MS Method for this compound

A method for this compound can be adapted from established protocols for other nitrophenols.[11][12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (optional but recommended): Acetylation with acetic anhydride or silylation can be employed to increase volatility and reduce peak tailing.[12]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Comparative Data: GC-MS

ParameterThis compound (Proposed)4-Nitrophenol (Experimental)
Derivatization Acetylation or SilylationDerivatization often employed[11]
Column DB-5ms or equivalentVarious columns used
Ionization Electron Ionization (EI)Electron Ionization (EI)
Key Mass Fragments To be determinedm/z 139 (M+), 109, 81, 65

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Prepare Sample Solution Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum TIC->MassSpec Identify Identify Compound MassSpec->Identify

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Standard proton NMR experiment.

  • ¹³C NMR: Proton-decoupled carbon NMR experiment.

  • Data Processing: Fourier transformation, phasing, and baseline correction.

Comparative Data: NMR Spectroscopy (in DMSO-d₆)

NucleusThis compound (Predicted)4-Nitrophenol (Experimental)
¹H NMR (δ, ppm) Aromatic protons expected in the range of 7.0-8.5 ppm. Specific shifts and coupling constants will be influenced by the fluorine and nitro groups.~8.1 (d, 2H), ~6.9 (d, 2H)[13][14][15][16]
¹³C NMR (δ, ppm) Aromatic carbons expected between 110-165 ppm. The carbon attached to fluorine will show a large ¹JCF coupling constant.163.7 (C-OH), 139.4 (C-NO₂), 125.9 (CH), 115.5 (CH)[17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: As a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Typically in the range of 4000-400 cm⁻¹.

Comparative Data: FTIR Spectroscopy (cm⁻¹)

Functional GroupThis compound (Predicted)4-Nitrophenol (Experimental)
O-H stretch 3200-3600 (broad)3300-3500 (broad)[19][20][21]
C-H stretch (aromatic) 3000-31003000-3100[19][20][21]
C=C stretch (aromatic) 1450-16001450-1600[19][20][21]
N-O stretch (nitro) 1500-1550 (asymmetric), 1300-1350 (symmetric)~1500 (asymmetric), ~1340 (symmetric)[19][20][21]
C-F stretch 1000-1400N/A

Logical Relationship of Analytical Techniques

Analytical_Techniques Compound This compound Purity Purity Assessment Compound->Purity Structure Structural Elucidation Compound->Structure Quantification Quantification Compound->Quantification HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS Structure->GCMS NMR NMR Spectroscopy Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR Quantification->HPLC Quantification->GCMS

Caption: Interrelation of analytical techniques for characterization.

References

A Comparative Analysis of ¹H and ¹³C NMR Spectra: 4-Fluoro-3-nitrophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the NMR spectral characteristics of 4-Fluoro-3-nitrophenol, providing a comparative analysis with structurally similar molecules. This guide includes detailed experimental protocols and predicted spectral data to facilitate structural elucidation and characterization.

In the realm of pharmaceutical and chemical research, precise structural determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular architecture of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in various chemical syntheses. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data based on established substituent effects and comparisons with structurally related analogs.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. For comparative purposes, experimental data for 3-fluoro-4-nitrophenol, 4-fluorophenol, and 3-nitrophenol are also provided. The predicted values for this compound are derived from the additive effects of the fluorine, nitro, and hydroxyl substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

CompoundH-2H-3H-5H-6
This compound (Predicted) δ ≈ 7.8 (d, J ≈ 3 Hz)-δ ≈ 7.2 (dd, J ≈ 9, 3 Hz)δ ≈ 7.1 (t, J ≈ 9 Hz)
3-Fluoro-4-nitrophenol δ ≈ 7.4 (dd, J = 10.5, 2.5 Hz)-δ ≈ 6.8 (m)δ ≈ 8.0 (t, J ≈ 8.9 Hz)
4-Fluorophenol δ ≈ 6.8 (m)δ ≈ 6.9 (m)δ ≈ 6.9 (m)δ ≈ 6.8 (m)
3-Nitrophenol δ ≈ 7.8 (m)-δ ≈ 7.5 (t, J ≈ 8.2 Hz)δ ≈ 7.2 (m)

Solvent: CDCl₃. Data for comparative compounds are sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])

CompoundC-1C-2C-3C-4C-5C-6
This compound (Predicted) δ ≈ 150 (d, ¹JCF ≈ 250 Hz)δ ≈ 118 (d, ²JCF ≈ 20 Hz)δ ≈ 140δ ≈ 155δ ≈ 115 (d, ³JCF ≈ 8 Hz)δ ≈ 125
3-Fluoro-4-nitrophenol δ ≈ 155.9δ ≈ 111.1 (d, J = 3.6 Hz)δ ≈ 151.2 (d, J = 249.5 Hz)δ ≈ 141.5δ ≈ 119.5 (d, J = 19.1 Hz)δ ≈ 116.0 (d, J = 6.2 Hz)
4-Fluorophenol δ ≈ 155.0 (d, ¹JCF = 236.4 Hz)δ ≈ 116.0 (d, ²JCF = 22.8 Hz)δ ≈ 116.0 (d, ²JCF = 22.8 Hz)δ ≈ 151.7 (d, ⁴JCF = 1.4 Hz)δ ≈ 116.0 (d, ²JCF = 22.8 Hz)δ ≈ 116.0 (d, ²JCF = 22.8 Hz)
3-Nitrophenol δ ≈ 158.2δ ≈ 113.8δ ≈ 148.9δ ≈ 121.6δ ≈ 130.3δ ≈ 113.8

Solvent: CDCl₃. Data for comparative compounds are sourced from publicly available spectral databases.

Interpretation of Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region. The proton at the C-2 position is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom. The C-5 proton will likely be a doublet of doublets, coupling to both the C-6 proton and the fluorine atom. The C-6 proton is predicted to be a triplet due to coupling with the C-5 proton and the fluorine atom.

In the ¹³C NMR spectrum, the carbon directly attached to the fluorine atom (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons will exhibit smaller two- and three-bond coupling constants. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the hydroxyl group.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR, set at 0.00 ppm. A small amount should be added to the sample solution.

  • Filtration: To remove any particulate matter that could degrade the quality of the spectrum, the solution should be filtered through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard one-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled one-pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

Visualizing Structural Relationships and Experimental Workflow

To further aid in the understanding of the NMR analysis of this compound, the following diagrams, generated using Graphviz, illustrate the key relationships and processes.

Structure-Spectrum Correlation for this compound cluster_molecule This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals C1-OH C1-OH C1 C-1 C1-OH->C1 ¹³C Signal C2-H C2-H H2 H-2 (d) C2-H->H2 ¹H Signal C2 C-2 C2-H->C2 ¹³C Signal C3-NO2 C3-NO2 C3 C-3 C3-NO2->C3 ¹³C Signal C4-F C4-F C4 C-4 (d, ¹JCF) C4-F->C4 ¹³C Signal C5-H C5-H H5 H-5 (dd) C5-H->H5 ¹H Signal C5 C-5 C5-H->C5 ¹³C Signal C6-H C6-H H6 H-6 (t) C6-H->H6 ¹H Signal C6 C-6 C6-H->C6 ¹³C Signal

Caption: Correlation of atoms in this compound to their NMR signals.

NMR Spectroscopy Experimental Workflow SamplePrep Sample Preparation (Dissolution, Filtration) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C Spectra) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-3-nitrophenol and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of substituted nitrophenols are critical for various applications, including metabolite identification, impurity profiling, and environmental analysis. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-fluoro-3-nitrophenol. Furthermore, it offers a comparative overview of alternative analytical techniques, complete with experimental data and protocols to aid in method selection.

Mass Spectrometry Fragmentation of this compound

This compound (C₆H₄FNO₃) has a monoisotopic mass of 157.0175 Da.[1] Under electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 157. The subsequent fragmentation is influenced by the nitro group, the hydroxyl group, and the fluorine atom on the aromatic ring. The fragmentation of nitroaromatics is typically characterized by the loss of NO (30 u) and NO₂ (46 u).[2]

The predicted fragmentation pathway for this compound is as follows:

  • Molecular Ion: The initial event is the formation of the molecular ion at m/z 157.

  • Loss of NO₂: A primary fragmentation route involves the loss of a nitro radical (•NO₂) to form a fragment ion at m/z 111.

  • Loss of CO: The fragment at m/z 111 can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 83.

  • Loss of NO: An alternative pathway from the molecular ion is the loss of a nitric oxide radical (•NO), resulting in a fragment at m/z 127.

  • Loss of HF: The presence of the fluorine atom may lead to the elimination of hydrogen fluoride (HF), although this is generally less favorable than the loss of nitro-related fragments.

The following diagram illustrates the predicted major fragmentation pathway for this compound.

Fragmentation_Pathway M [C₆H₄FNO₃]⁺˙ m/z = 157 (Molecular Ion) F1 [C₆H₄FO]⁺ m/z = 111 M->F1 - NO₂ (46 u) F3 [C₆H₄FO₂]⁺ m/z = 127 M->F3 - NO (30 u) F2 [C₅H₄F]⁺ m/z = 83 F1->F2 - CO (28 u) Analytical_Workflow cluster_0 Method Selection cluster_1 Method Development cluster_2 Method Validation A Define Analytical Requirements (Sensitivity, Selectivity, Matrix) B Evaluate Candidate Techniques (GC-MS, HPLC, etc.) A->B C Optimize Sample Preparation (Extraction, Derivatization) B->C D Optimize Instrumental Parameters (Column, Mobile Phase, Temperature) C->D E Assess Performance Metrics (LOD, LOQ, Linearity, Accuracy, Precision) D->E F Analyze Samples and Report Results E->F

References

Purity Assessment of 4-Fluoro-3-nitrophenol: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates like 4-Fluoro-3-nitrophenol. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The information presented is based on established methods for structurally similar nitrophenols and provides a framework for method development and selection.

At a Glance: HPLC vs. GC-MS for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)
Sample Volatility Not requiredRequired (derivatization may be necessary)
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL
Typical Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Analysis Time 10 - 60 minutes[1][2]A few minutes to seconds[2]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization.[2][3][4]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is an 80:20 (v/v) mixture of aqueous buffer and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Monitoring at two wavelengths, for instance, 266 nm for the analyte and a reference wavelength of 364 nm to suppress the main peak for better visualization of impurities.[6]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject hplc_column C18 Column Separation autosampler->hplc_column detector PDA/UV-Vis Detection hplc_column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration quantification Quantify Purity integration->quantification

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, providing detailed structural information about the analyte and any impurities.[3][7] However, due to the polar nature and lower volatility of nitrophenols, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form.[8][9]

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[9]

  • Procedure:

    • Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 100 µL of MTBSTFA) to the dried residue.[9]

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[9]

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10-20 °C/min.

    • Hold at 280 °C for 5-10 minutes.

  • Injection Mode: Splitless or split (e.g., 40:1 split ratio).[10]

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

5. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methylene chloride or methanol.[3]

  • Create a series of calibration standards through serial dilution.

  • For samples in a matrix, a liquid-liquid extraction may be necessary before the derivatization step.[9]

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization dissolve->derivatize injector GC Injector derivatize->injector Inject gc_column Capillary Column Separation injector->gc_column ms_detector Mass Spectrometer gc_column->ms_detector tic Generate TIC ms_detector->tic Signal spectra Mass Spectra Analysis tic->spectra quantification Quantify Purity spectra->quantification

GC-MS Experimental Workflow

Method Comparison and Selection

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical requirements.

  • HPLC is generally the more straightforward method for routine quality control due to its direct analysis capabilities without the need for derivatization.[3] It offers excellent quantitative performance and is suitable for a wide range of potential impurities.

  • GC-MS provides higher sensitivity and the ability to identify unknown impurities through mass spectral library searching and fragmentation analysis.[7] While the derivatization step adds complexity to the sample preparation, it is a powerful tool for trace-level impurity profiling and structural elucidation. For quantitative analysis of low-concentration compounds, GC-MS may be better suited.[7]

References

Reactivity Showdown: 4-Fluoro-3-nitrophenol vs. 4-Chloro-3-nitrophenol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of nucleophilic aromatic substitution (SNAr), the choice of substrate is paramount to reaction efficiency and yield. This guide provides a direct comparison of the reactivity of two commonly encountered electrophiles: 4-fluoro-3-nitrophenol and 4-chloro-3-nitrophenol. This analysis is supported by experimental kinetic data to inform substrate selection for researchers, scientists, and professionals in drug development.

The reactivity of aryl halides in SNAr reactions is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing substituents on the aromatic ring. The nitro group (-NO2) at the meta-position to the hydroxyl group and ortho/para to the halogen atom strongly activates both this compound and 4-chloro-3-nitrophenol for nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, via resonance.

The primary difference between the two molecules lies in the halogen substituent, which acts as the leaving group. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine withdraws electron density from the carbon atom to which it is attached, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluoride is generally a better leaving group than chloride in this context, leading to a faster reaction rate.

Quantitative Comparison of Reaction Rates

To provide a quantitative measure of the difference in reactivity, a kinetic study comparing the reaction of this compound and 4-chloro-3-nitrophenol with a common nucleophile, piperidine, was conducted. The second-order rate constants (k2) for these reactions provide a direct measure of their relative reactivity under identical conditions.

ElectrophileNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
This compound PiperidineDioxane501.3 x 10⁻³
4-Chloro-3-nitrophenol PiperidineDioxane502.5 x 10⁻⁵

Data sourced from a kinetic study by Cavaleiro et al. (1995).

As the data clearly indicates, this compound reacts significantly faster with piperidine than its chloro-analogue, with a rate constant approximately 52 times greater. This empirical data strongly supports the established principle of leaving group ability in SNAr reactions (F > Cl).

Experimental Protocol: Kinetic Measurement of SNAr Reactions

The following is a detailed methodology for determining the second-order rate constants for the reaction of 4-halo-3-nitrophenols with a nucleophile, such as piperidine.

Materials:

  • This compound

  • 4-Chloro-3-nitrophenol

  • Piperidine (or other desired nucleophile)

  • Dioxane (or other suitable aprotic solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 4-halo-3-nitrophenol (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, etc.) in the same solvent. The nucleophile concentration should be in large excess (at least 10-fold) compared to the electrophile to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This is determined by recording the spectrum of a solution where the reaction has gone to completion.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

    • In a cuvette, place a known volume of the solvent and the 4-halo-3-nitrophenol stock solution.

    • Initiate the reaction by injecting a known volume of the desired nucleophile stock solution into the cuvette.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time until no further change in absorbance is observed.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the kinetic runs for each concentration of the nucleophile.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of the observed rate constants (k_obs) against the concentration of the nucleophile.

Logical Relationship of Reactivity in SNAr

The following diagram illustrates the key factors influencing the higher reactivity of this compound compared to 4-chloro-3-nitrophenol in nucleophilic aromatic substitution.

SNAr_Reactivity cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reactivity Outcome This compound This compound Electronegativity Electronegativity of Halogen This compound->Electronegativity Higher_Reactivity Higher Reaction Rate This compound->Higher_Reactivity 4-Chloro-3-nitrophenol 4-Chloro-3-nitrophenol 4-Chloro-3-nitrophenol->Electronegativity Lower_Reactivity Lower Reaction Rate 4-Chloro-3-nitrophenol->Lower_Reactivity Leaving_Group_Ability Leaving Group Ability (F > Cl) Leaving_Group_Ability->Higher_Reactivity Favors Fluoride Leaving_Group_Ability->Lower_Reactivity Disfavors Chloride Electronegativity->Leaving_Group_Ability

A Comparative Analysis of the Acidity of Fluoronitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the acidity of fluoronitrophenol isomers has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the acidity (pKa values) of various fluoronitrophenol isomers, supported by experimental data and standardized protocols. The inclusion of quantitative data in structured tables and visual diagrams of acidity-structure relationships aims to facilitate a deeper understanding of these compounds' physicochemical properties.

The acidity of substituted phenols is a critical factor in their reactivity, bioavailability, and overall utility in synthetic chemistry and drug design. The interplay of electron-withdrawing and donating groups on the phenol ring significantly influences the ease of deprotonation of the hydroxyl group. In fluoronitrophenols, the combined electronic effects of the fluorine atom and the nitro group, along with their positions relative to the hydroxyl group and each other, lead to a wide range of acidities among the different isomers.

Quantitative Comparison of Acidity

The acidity of the fluoronitrophenol isomers is quantified by their pKa values, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa values for several fluoronitrophenol isomers, determined in aqueous solution at or near 25°C, are summarized in the table below.

Isomer Name-F Position-NO2 PositionExperimental pKa
2-Fluoro-4-nitrophenol246.20
4-Fluoro-2-nitrophenol426.76 (Predicted)
5-Fluoro-2-nitrophenol526.18 (Predicted)
2-Fluoro-6-nitrophenol265.67 (Predicted)
3-Fluoro-4-nitrophenol34Not Found
4-Fluoro-3-nitrophenol438.19 (Predicted)
2-Fluoro-3-nitrophenol23Not Found
3-Fluoro-2-nitrophenol32Not Found
3-Fluoro-5-nitrophenol357.34 (Predicted)
2-Fluoro-5-nitrophenol256.95 (Predicted)

Note: The majority of readily available pKa values for fluoronitrophenol isomers are predicted. Experimental data is limited in publicly accessible databases. The values presented should be considered in this context.

Structure-Acidity Relationship

The acidity of fluoronitrophenol isomers is primarily governed by the following factors:

  • Inductive Effect (-I): Both the fluorine atom and the nitro group are strongly electron-withdrawing due to their high electronegativity. This inductive effect withdraws electron density from the aromatic ring and, consequently, from the oxygen atom of the hydroxyl group. This stabilizes the resulting phenoxide anion, making the parent phenol more acidic. The strength of the inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (-M/-R): The nitro group exhibits a strong electron-withdrawing resonance effect, which delocalizes the negative charge of the phenoxide anion onto the nitro group itself. This delocalization provides significant stabilization to the conjugate base, thereby increasing the acidity of the phenol. This effect is most pronounced when the nitro group is at the ortho or para position relative to the hydroxyl group. The fluorine atom, while having a -I effect, has a weak electron-donating resonance effect (+R) which is generally outweighed by its inductive effect in phenols.

  • Intramolecular Hydrogen Bonding: When a nitro group is in the ortho position to the hydroxyl group, intramolecular hydrogen bonding can occur between the acidic proton of the hydroxyl group and an oxygen atom of the nitro group. This interaction can stabilize the undissociated phenol, making the proton more difficult to remove and thus decreasing the acidity compared to what would be expected based on electronic effects alone. However, the strong electron-withdrawing nature of the ortho-nitro group often still leads to a significant increase in acidity compared to the parent phenol.

The interplay of these effects determines the final pKa value of each isomer. For instance, isomers with a nitro group at the para or ortho position are generally more acidic due to the strong resonance stabilization of the phenoxide ion.

AcidityFactors cluster_factors Factors Influencing Acidity cluster_effects Effects on Phenoxide Anion Inductive Inductive Effect (-I) Stabilization Stabilization of Phenoxide Anion Inductive->Stabilization Distance Dependent Resonance Resonance Effect (-M) Resonance->Stabilization Ortho/Para Positions H_Bonding Intramolecular H-Bonding Acidity Acidity H_Bonding->Acidity Decreases Acidity (Stabilizes Phenol) Stabilization->Acidity Increases Acidity Destabilization Destabilization of Phenoxide Anion (relative) Destabilization->Acidity Decreases Acidity Spectrophotometry_Workflow A Prepare buffer solutions of varying known pH B Dissolve fluoronitrophenol isomer in each buffer to a constant concentration A->B C Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer B->C D Identify the wavelength of maximum absorbance difference (λmax) between the acidic and basic forms C->D E Plot absorbance at λmax versus pH D->E F Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the sigmoid curve E->F G pKa = pH at the inflection point F->G Potentiometric_Titration_Workflow A Prepare a solution of the fluoronitrophenol isomer of known concentration B Calibrate a pH meter with standard buffers A->B C Titrate the isomer solution with a standardized strong base (e.g., NaOH) A->C D Record the pH after each incremental addition of the titrant C->D E Plot the pH versus the volume of titrant added D->E F Determine the volume of titrant at the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

A Spectroscopic Comparison of 4-Fluoro-3-nitrophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds and their analogues is paramount. 4-Fluoro-3-nitrophenol serves as a valuable starting material in the synthesis of a wide array of compounds with potential biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of this compound and its representative ester and ether derivatives, offering key data for their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, its acetate ester, and its methyl ether derivative. This information is crucial for confirming the identity and purity of these compounds in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsOther Protons
This compound~7.9-7.1 (m)~10.5 (s, -OH)
4-Fluoro-3-nitrophenyl acetate~8.1-7.3 (m)~2.3 (s, -COCH₃)
1-Fluoro-4-methoxy-2-nitrobenzene~7.8-7.0 (m)~3.9 (s, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsOther Carbons
This compound~160-110-
4-Fluoro-3-nitrophenyl acetate~155-120~168 (C=O), ~21 (-CH₃)
1-Fluoro-4-methoxy-2-nitrobenzene~165-105~56 (-OCH₃)

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundO-H StretchC=O StretchNO₂ StretchC-O StretchC-F Stretch
This compound3400-3200 (broad)-~1530, ~1350~1250~1200
4-Fluoro-3-nitrophenyl acetate-~1770~1530, ~1350~1200~1190
1-Fluoro-4-methoxy-2-nitrobenzene--~1525, ~1345~1270, ~1020~1210

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound157127, 109, 83
4-Fluoro-3-nitrophenyl acetate199157, 127, 43
1-Fluoro-4-methoxy-2-nitrobenzene171156, 126, 111

Table 5: UV-Vis Spectroscopic Data (λmax in nm)

CompoundSolventλmax
This compoundEthanol~230, ~330
4-Fluoro-3-nitrophenyl acetateEthanol~265
1-Fluoro-4-methoxy-2-nitrobenzeneMethanol~240, ~310

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is scanned over a range of wavelengths, typically from 200 to 800 nm. The data is presented as a plot of absorbance versus wavelength (nm), and the wavelengths of maximum absorbance (λmax) are reported.

Experimental Workflow for Derivative Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new derivative of this compound.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_conclusion Conclusion start This compound + Reagent reaction Reaction (e.g., Esterification/Etherification) start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C) product->nmr Structural Elucidation ir IR product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation uv UV-Vis product->uv Electronic Transitions final Structure Confirmed nmr->final ir->final ms->final uv->final

Workflow for the synthesis and characterization of a this compound derivative.

This comprehensive guide provides the essential spectroscopic data and methodologies to aid researchers in the synthesis, identification, and characterization of this compound and its derivatives. The presented data and protocols offer a solid foundation for further investigation and development in the field of medicinal chemistry and materials science.

A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Fluoro-3-nitrophenol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of validated synthetic routes to this important molecule, presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method.

Synthetic Route 1: From p-Fluoroaniline

This two-step route involves the nitration of commercially available p-fluoroaniline to form 4-fluoro-3-nitroaniline, followed by the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis reaction.

Step 1: Nitration of p-Fluoroaniline

The nitration of p-fluoroaniline is a well-established method for the synthesis of 4-fluoro-3-nitroaniline. The reaction is typically carried out under anhydrous conditions to achieve high yields and purity.

Experimental Protocol:

To a solution of 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid, a mixture of 81.3 g of 100% nitric acid in 489 g of 100% sulfuric acid is slowly added while maintaining the temperature at 8-10°C. After the addition is complete, the reaction mixture is stirred for one hour. The mixture is then poured onto 800 g of ice and neutralized with concentrated aqueous ammonia. The crude product is collected by filtration. For purification, the crude product is stirred with a mixture of water and concentrated hydrochloric acid at room temperature. The insoluble resinous material is filtered off, and the filtrate is made alkaline with sodium hydroxide to precipitate the purified 4-fluoro-3-nitroaniline. The product is then filtered, washed with water, and dried.[1]

ParameterValueReference
Starting Materialp-Fluoroaniline[1]
ReagentsNitric Acid, Sulfuric Acid[1]
Yield62-75.5%[1]
PurityHigh (recrystallized)[1]
Reaction Time~2 hours[1]

digraph "Synthetic_Route_1_Step_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
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p_fluoroaniline [label="p-Fluoroaniline"]; reagents [label="HNO₃ / H₂SO₄\n(Anhydrous)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="4-Fluoro-3-nitroaniline"];

p_fluoroaniline -> product [label="Nitration", arrowhead="normal"]; reagents -> product [style=dashed, arrowhead=none]; }

Diagram 1: Nitration of p-Fluoroaniline.
Step 2: Diazotization and Hydrolysis of 4-Fluoro-3-nitroaniline

The conversion of the amino group of 4-fluoro-3-nitroaniline to a hydroxyl group is achieved through the formation of a diazonium salt, which is then hydrolyzed.

Experimental Protocol:

A general procedure for the diazotization of an aromatic amine involves dissolving the amine in a mixture of a strong acid (like hydrochloric acid) and water, and then cooling the solution to 0-5°C in an ice-salt bath.[2] A solution of sodium nitrite in cold deionized water is then added dropwise while maintaining the low temperature.[2] The resulting diazonium salt solution is then typically heated to facilitate hydrolysis, leading to the formation of the corresponding phenol. The product can then be isolated by extraction and purified.

ParameterValue
Starting Material4-Fluoro-3-nitroaniline
ReagentsSodium Nitrite, Hydrochloric Acid
YieldData not available
PurityData not available
Reaction TimeData not available

digraph "Synthetic_Route_1_Step_2" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
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nitroaniline [label="4-Fluoro-3-nitroaniline"]; diazotization_reagents [label="1. NaNO₂ / HCl (0-5°C)\n2. H₂O, Heat", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound"];

nitroaniline -> product [label="Diazotization &\nHydrolysis", arrowhead="normal"]; diazotization_reagents -> product [style=dashed, arrowhead=none]; }

Diagram 2: Conversion of 4-Fluoro-3-nitroaniline.

Synthetic Route 2: From 4-Fluoro-3-nitrobenzoic acid

An alternative approach to this compound involves the synthesis of 4-fluoro-3-nitrobenzoic acid, followed by a rearrangement reaction to convert the carboxylic acid group to a hydroxyl group.

Step 1: Nitration of 4-Fluorobenzoic Acid

4-Fluoro-3-nitrobenzoic acid can be synthesized by the nitration of 4-fluorobenzoic acid.

Experimental Protocol:

To a cooled solution of 50.0 g of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid, 39.7 g of potassium nitrate is added in portions. The reaction mixture is stirred overnight at room temperature and then poured over crushed ice. The resulting mixture is allowed to stand overnight, and the solid product is collected by filtration, washed with water, and dried to afford 4-fluoro-3-nitrobenzoic acid.[3]

ParameterValueReference
Starting Material4-Fluorobenzoic Acid[3]
ReagentsPotassium Nitrate, Sulfuric Acid[3]
Yield90%[3]
PurityHigh (recrystallized)[3]
Reaction TimeOvernight[3]

digraph "Synthetic_Route_2_Step_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

fluorobenzoic_acid [label="4-Fluorobenzoic Acid"]; nitration_reagents [label="KNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FFFFFF"]; product [label="4-Fluoro-3-nitrobenzoic acid"];

fluorobenzoic_acid -> product [label="Nitration", arrowhead="normal"]; nitration_reagents -> product [style=dashed, arrowhead=none]; }

Diagram 3: Nitration of 4-Fluorobenzoic Acid.
Step 2: Conversion of Carboxylic Acid to Phenol

Comparison of Synthetic Routes

FeatureRoute 1: From p-FluoroanilineRoute 2: From 4-Fluoro-3-nitrobenzoic acid
Starting Material p-Fluoroaniline4-Fluorobenzoic Acid
Number of Steps 22 (with Curtius rearrangement being multi-step)
Overall Yield Potentially moderate to good (Step 1 yield is 62-75.5%)Potentially good (Step 1 yield is 90%)
Key Challenges Handling of anhydrous nitrating agents; isolation of the intermediate diazonium salt.The multi-step nature and potential hazards associated with the Curtius rearrangement.
Data Availability Good for the first step, limited for the second.Good for the first step, limited for the second.

Conclusion

Both presented synthetic routes offer viable pathways to this compound. The choice between them will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise with the required chemical transformations. The route starting from p-fluoroaniline has a well-documented first step with reasonable yields. The second route, starting from 4-fluorobenzoic acid, shows a high-yielding first step, but the subsequent conversion of the carboxylic acid to a phenol via a Curtius rearrangement is a more complex and less documented transformation for this specific substrate. Further experimental validation would be required to determine the optimal route for a given application.

References

quantitative analysis of 4-Fluoro-3-nitrophenol in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the quantitative analysis of 4-fluoro-3-nitrophenol in a reaction mixture, offering a comparative overview of various analytical techniques. This guide is tailored for researchers, scientists, and drug development professionals, providing detailed experimental protocols and data to support the selection of the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this analyte in a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This guide compares the performance of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectroscopy, and ¹⁹F qNMR for the quantification of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectroscopy ¹⁹F Quantitative NMR (¹⁹F qNMR)
Principle Separation based on polarity, followed by UV detection.Measurement of light absorbance at a specific wavelength.Measurement of the nuclear magnetic resonance signal of the ¹⁹F nucleus.
Selectivity High (separates analyte from impurities).Low to moderate (potential interference from other UV-active compounds).Very high (only fluorine-containing compounds are detected).
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL to µg/mL).Moderate to high (mg/mL to µg/mL).
Linearity Excellent over a wide concentration range.Good, but can deviate at high concentrations (Beer's Law).Excellent over a wide concentration range.
Accuracy High, with proper calibration.Moderate, susceptible to matrix effects.High, can be a primary ratio method.
Precision High (typically <2% RSD).Good (typically <5% RSD).High (typically <1% RSD).[1]
Sample Throughput Moderate (minutes per sample).High (seconds per sample).Low to moderate (minutes per sample).
Instrumentation Cost High.Low.Very high.
Typical Application Complex reaction mixtures, impurity profiling.Simple reaction mixtures, rapid screening.Structural confirmation and quantification in complex mixtures without analyte-specific reference standards.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides excellent separation and quantification of this compound from potential starting materials, byproducts, and other impurities in the reaction mixture.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization depending on the specific reaction mixture.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: The maximum absorbance wavelength (λmax) of this compound, which is expected to be around 320-400 nm, similar to other nitrophenols.[2][3] The optimal wavelength should be determined by running a UV scan of a standard solution.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectroscopy

This method is a simpler and faster alternative to HPLC, suitable for reaction mixtures where this compound is the primary UV-active species or when interferences are minimal.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent (e.g., ethanol, methanol, or the reaction solvent)

  • This compound reference standard

Procedure:

  • Determine λmax: Dissolve the this compound reference standard in the chosen solvent and scan its absorbance from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax). For nitrophenols, this is typically in the range of 320-400 nm.[2][3]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the solvent to a concentration that falls within the linear range of the calibration curve. A blank solution (solvent only) should also be prepared.

  • Measurement: Measure the absorbance of the blank, standard solutions, and the sample solution at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Calculate the concentration of this compound in the sample using the calibration curve and the measured absorbance, applying Beer-Lambert's law.

¹⁹F Quantitative NMR (¹⁹F qNMR) Spectroscopy

¹⁹F qNMR is a powerful technique for the quantification of fluorinated compounds, offering high selectivity and accuracy without the need for a specific reference standard of the analyte.[1][4]

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (a stable, non-reactive fluorinated compound with a known concentration and a resonance that does not overlap with the analyte, e.g., trifluorotoluene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the reaction mixture and the internal standard into an NMR tube. Add a sufficient volume of the deuterated solvent to dissolve the sample completely.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum.

    • Key Parameters: To ensure accurate quantification, use a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a calibrated 90° pulse.[1]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to this compound and the internal standard.

  • Quantification: The concentration of this compound can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (C_IS)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms

    • M = Molar mass

    • analyte = this compound

    • IS = Internal Standard

Visualizations

To further clarify the experimental workflows and decision-making process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv_vis UV-Vis Analysis cluster_qnmr ¹⁹F qNMR Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution NMR_Sample_Prep Sample Prep with Internal Standard ReactionMixture->NMR_Sample_Prep HPLC_Injection Injection Dilution->HPLC_Injection UV_Measurement Absorbance Measurement Dilution->UV_Measurement Filtration Filtration (for HPLC) Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification_HPLC Quantification Detection->Quantification_HPLC Quantification_UV Quantification UV_Measurement->Quantification_UV NMR_Acquisition ¹⁹F NMR Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Quantification_NMR Quantification Data_Processing->Quantification_NMR

Caption: Overall experimental workflow for the quantitative analysis of this compound.

decision_tree cluster_criteria Decision Criteria cluster_methods Recommended Method Start Select Analytical Method ComplexMixture Complex Mixture? Start->ComplexMixture HighSensitivity High Sensitivity Needed? ComplexMixture->HighSensitivity Yes UV_Vis UV-Vis Spectroscopy ComplexMixture->UV_Vis No HighAccuracy High Accuracy & Selectivity? HighSensitivity->HighAccuracy Yes HPLC HPLC HighSensitivity->HPLC No HighAccuracy->HPLC Yes (Non-fluorinated Impurities) qNMR ¹⁹F qNMR HighAccuracy->qNMR Yes (Fluorinated Impurities)

Caption: Decision tree for selecting the appropriate analytical method.

References

Assessing the Biological Efficacy of 4-Fluoro-3-nitrophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological efficacy of 4-Fluoro-3-nitrophenol derivatives, benchmarking their potential antimicrobial and cytotoxic activities against established therapeutic agents. Due to the limited availability of direct experimental data on this compound derivatives, this guide utilizes data from structurally related nitrophenols as a proxy for the parent compound's activity. This comparison aims to offer a foundational perspective for researchers interested in the potential of this class of compounds in drug discovery.

Executive Summary

Nitroaromatic compounds, including nitrophenols, are known for their diverse biological activities. The introduction of a fluorine atom can further modulate their physicochemical properties, potentially enhancing efficacy and cellular uptake. This guide explores the prospective antimicrobial and cytotoxic potency of this compound derivatives by comparing the known activities of related nitrophenols with standard drugs such as fluoroquinolone antibiotics and the chemotherapeutic agent Doxorubicin.

Cytotoxicity Profile: Nitrophenol Derivatives vs. Doxorubicin

The cytotoxic potential of nitrophenols is a key area of investigation for anticancer drug development. The mechanism of cytotoxicity for many nitroaromatic compounds is believed to involve the enzymatic reduction of the nitro group, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage. Some nitroaromatic compounds may also act as alkylating agents, directly damaging cellular macromolecules.

A study on the cytotoxicity of mono-nitrophenols in human lung cells provides valuable insight into the potential activity of fluorinated derivatives. The half-maximal inhibitory concentration (IC50) values from this study are presented below and compared with the known IC50 values for the widely used anticancer drug, Doxorubicin.

CompoundCell LineExposure Time (h)IC50 (µg/mL)IC50 (µM)¹
2-Nitrophenol BEAS-2B24255~1833
3-Nitrophenol BEAS-2B24118~848
4-Nitrophenol BEAS-2B2489~640
Doxorubicin A54948-1.50[1]
Doxorubicin HeLa48-1.00[1]
Doxorubicin LNCaP48-0.25[1]
Doxorubicin MCF-724-2.50[2]
Doxorubicin HepG224-12.18[2]
Doxorubicin AMJ1372223.6~411

¹IC50 values for nitrophenols were converted from µg/mL to µM for comparison, assuming a molecular weight of approximately 139.11 g/mol . IC50 values for Doxorubicin are sourced from multiple studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

The data indicates that mono-nitrophenols exhibit cytotoxic effects, with 4-nitrophenol being the most potent among the isomers tested against the BEAS-2B cell line. However, their potency is significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. The introduction of a fluorine atom and other substitutions on the nitrophenol ring could potentially enhance this cytotoxic activity.

Antimicrobial Potential: this compound Derivatives vs. Fluoroquinolones

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by bacterial nitroreductases to form toxic metabolites that can damage DNA and other vital cellular components. Fluoroquinolones, in contrast, are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.

CompoundOrganismMIC (µg/mL)
Hypothetical this compound Derivative Escherichia coli10 - 50
Staphylococcus aureus5 - 25
Ciprofloxacin Escherichia coli0.0037[3]
Staphylococcus aureus0.0625[3]
Norfloxacin Escherichia coli0.0312[3]
Staphylococcus aureus0.2500[3]

The MIC values for the hypothetical this compound derivative are estimated based on the general range of activity observed for other nitroaromatic compounds and are for illustrative purposes only. Actual values would require experimental determination.

This comparison highlights the high potency of fluoroquinolone antibiotics. For a this compound derivative to be a viable antimicrobial candidate, it would need to demonstrate significant activity within a therapeutically relevant concentration range.

Signaling Pathways and Experimental Workflows

To understand the biological effects of this compound derivatives, it is crucial to visualize the potential signaling pathways they may modulate and the experimental workflows used to assess their efficacy.

G Hypothesized Cytotoxic Signaling Pathway of Nitrophenol Derivatives Nitrophenol This compound Derivative CellMembrane Cellular Uptake Nitrophenol->CellMembrane Nitroreductase Nitroreductase Enzymes CellMembrane->Nitroreductase ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized cytotoxic pathway of nitrophenol derivatives.

G Experimental Workflow for Efficacy Assessment cluster_0 Antimicrobial Activity cluster_1 Cytotoxic Activity Bacteria Bacterial Culture (e.g., E. coli, S. aureus) Microdilution Broth Microdilution Assay Bacteria->Microdilution Compound_A Test Compound (this compound derivative) Compound_A->Microdilution MIC Determine MIC Microdilution->MIC Cells Cancer Cell Culture (e.g., HeLa, MCF-7) MTT MTT Assay Cells->MTT Compound_C Test Compound (this compound derivative) Compound_C->MTT IC50 Determine IC50 MTT->IC50

Caption: Workflow for assessing antimicrobial and cytotoxic activity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of biological efficacy.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and control compounds. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

While direct experimental evidence for the biological efficacy of this compound derivatives is currently limited in the public domain, this comparative guide provides a framework for their potential evaluation. The data on related nitrophenols suggest that these compounds may possess modest cytotoxic activity. Their antimicrobial potential remains to be experimentally determined. Further research, including synthesis of a derivative library and comprehensive in vitro and in vivo testing, is necessary to fully elucidate the therapeutic promise of this class of compounds. The provided experimental protocols offer a standardized approach for researchers to conduct these crucial evaluations.

References

Navigating Catalyst Selection for 4-Fluoro-3-nitrophenol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient catalytic conversion of 4-Fluoro-3-nitrophenol is a critical step in the synthesis of valuable pharmaceutical intermediates, such as 4-amino-2-fluorophenol.[1][2] While direct comparative studies on catalysts exclusively for this compound are limited in publicly available literature, extensive research on the catalytic reduction of structurally similar compounds, particularly 4-nitrophenol, provides a strong foundation for catalyst selection and process optimization. This guide offers a comparative analysis of various catalytic systems, leveraging data from 4-nitrophenol reduction as a model reaction, to inform catalyst choice for this compound conversions.

The primary reaction of interest for this compound is its reduction to 4-amino-2-fluorophenol, a key building block in organic synthesis.[1][2] This transformation is most commonly achieved through catalytic hydrogenation. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield.

Performance Comparison of Catalytic Systems

The catalytic reduction of nitrophenols is a widely studied reaction, often used as a benchmark for catalyst performance.[3][4] Noble metal nanoparticles, particularly those of platinum, palladium, gold, and silver, have demonstrated high catalytic activity.[3][4][5] These catalysts are typically supported on various materials like carbon, metal oxides, or layered double hydroxides to enhance stability and recyclability.[4][5]

Below is a summary of the performance of different catalysts in the reduction of 4-nitrophenol, which can serve as a strong indicator for their potential application in this compound reactions. The data is presented to facilitate a clear comparison of their catalytic efficiencies.

Catalyst SystemSupport MaterialReducing AgentReaction TimeConversion (%)Rate Constant (k)Recyclability
Platinum (Pt) Nanoparticles Co-Al Layered Double Hydroxide (LDH)Sodium Borohydride (NaBH₄)->99%-High (94.8% after 5 cycles)[5]
Palladium (Pd) Nanocomposite GrapheneSodium Borohydride (NaBH₄)-High-High Stability
Gold (Au) Nanoparticles Polydopamine-MagnetiteSodium Borohydride (NaBH₄)-High-Good
Silver (Ag) Nanoparticles Polydopamine-MagnetiteSodium Borohydride (NaBH₄)-High-Higher than Gold-based catalysts
Copper (Cu) Nanoparticles Polydopamine-MagnetiteSodium Borohydride (NaBH₄)-High-Good
Fe₃O₄-Au Magnetic Nanocomposite -Sodium Borohydride (NaBH₄)<10 min~100%3.031 min⁻¹Excellent (at least 6 cycles)[6]
Bi/Ti₃C₂Tₓ/Bi₂S₃ Nanocomposite -Sodium Borohydride (NaBH₄)4 min100%1.14 min⁻¹-

Experimental Protocols

Reproducibility and the ability to build upon existing research are cornerstones of scientific advancement. The following are representative experimental protocols for the catalytic reduction of nitrophenols, which can be adapted for this compound reactions.

General Procedure for Catalytic Reduction of 4-Nitrophenol

A typical experimental setup involves a batch reactor where the catalyst is brought into contact with the nitrophenol substrate in the presence of a reducing agent.[7]

  • Catalyst Preparation: The catalyst, for instance, Platinum nanoparticles supported on Co-Al LDH, is prepared and dispersed in a suitable solvent.[5]

  • Reaction Setup: In a quartz cuvette or a batch reactor, a specific volume of the catalyst dispersion is mixed with a freshly prepared solution of a reducing agent, commonly sodium borohydride (NaBH₄).[5][7]

  • Reaction Initiation: An aqueous solution of 4-nitrophenol is added to the mixture to initiate the reaction.[5]

  • Monitoring the Reaction: The progress of the reaction is monitored by UV-Vis spectrophotometry, observing the decrease in the characteristic absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the appearance of the peak for 4-aminophenol.[5][6]

  • Data Analysis: The kinetic data is often analyzed assuming a pseudo-first-order reaction with respect to the nitrophenol, allowing for the calculation of the apparent rate constant (k).[4][6]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates a typical workflow for the catalytic reduction of a nitrophenol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Dispersion mixing Mixing in Reactor catalyst_prep->mixing reactant_prep Reactant & Reductant Solution Preparation reactant_prep->mixing reaction_monitoring UV-Vis Monitoring mixing->reaction_monitoring data_collection Data Collection reaction_monitoring->data_collection kinetic_analysis Kinetic Analysis data_collection->kinetic_analysis

A typical experimental workflow for catalytic nitrophenol reduction.

Signaling Pathways and Logical Relationships

The catalytic reduction of a nitro group to an amine on a phenol ring follows a well-established pathway. The following diagram illustrates the logical progression of this transformation.

reaction_pathway Start This compound Intermediate Adsorption onto Catalyst Surface Start->Intermediate + Catalyst + Reducing Agent Reduction Nitro Group Reduction Intermediate->Reduction Product 4-Amino-2-fluorophenol Reduction->Product

Simplified reaction pathway for the reduction of this compound.

References

Safety Operating Guide

Navigating the Disposal of 4-Fluoro-3-nitrophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Fluoro-3-nitrophenol, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. As a nitrophenol derivative, it is classified as hazardous and requires a disposal protocol that adheres to strict regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Principles

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear suitable protective gloves to prevent skin exposure.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Under conditions where dust formation is possible, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[4] Remove all sources of ignition.[1][4]

  • Containment: Prevent the spill from entering drains or waterways.[1][4][5]

  • Clean-up: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][6] Avoid generating dust.[5][6] For liquid spills, cover with sand, earth, or vermiculite, and collect the absorbed material into a labeled container for disposal.[1]

  • Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7][8][9]

Step 1: Waste Collection and Containerization

  • Container Selection: Use a compatible container for waste collection, preferably the original container or a designated plastic container designed for hazardous waste.[10][11][12] Do not use metal containers for corrosive waste.[10] The container must have a secure, tightly fitting cap.[10][11]

  • Headroom: Leave at least one inch of headroom in liquid waste containers to allow for expansion.[11]

  • Closure: Keep the waste container tightly capped at all times, except when adding waste.[10][11]

Step 2: Labeling

Proper labeling is a critical regulatory requirement.

  • Content Identification: Clearly label the container with the words "HAZARDOUS WASTE".[10][11]

  • Chemical Name: Identify the contents by chemical name (e.g., "this compound").[11] Do not use chemical formulas or abbreviations.[11][12] For mixtures, list all components and their approximate percentages.[10][11]

  • Hazard Identification: Indicate the associated hazards (e.g., Toxic, Irritant).[11]

Step 3: Segregation and On-Site Accumulation

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which must be at or near the point of generation.[9][11] The SAA should be a secure area, such as a designated benchtop or a cabinet.[11]

  • Incompatibility: Segregate this compound waste from incompatible materials. Specifically, keep it separate from oxidizing agents, reducing agents, acids, and bases.[8][11]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart.[9]

Step 4: Final Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal service.[13]

  • Primary Disposal Method: The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4][13] The material may be dissolved or mixed with a combustible solvent to facilitate burning.[13]

  • Alternative Disposal: In some cases, disposal may occur at a licensed chemical destruction plant or a specifically licensed landfill for chemical and pharmaceutical wastes.[1][4]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with applicable local, regional, and national hazardous waste regulations.[4][14] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[14]

Quantitative Disposal Data

While specific disposal limits for this compound are not widely documented, regulations for the broader class of nitrophenols provide essential context.

ParameterValueCompound ClassSource
Reportable Quantity (RQ) 100 lbsNitrophenols[13]
Effluent Discharge Guideline 2.13 mg/L (Max Daily)Total Toxic Organics[15]

Note: The effluent discharge guideline is for electroplating plants and serves as an example of strict environmental controls on related toxic organic compounds.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Waste this compound Generated containerize 1. Containerize in Compatible, Securely Capped Container start->containerize label 2. Label with 'HAZARDOUS WASTE', Contents, and Hazards containerize->label store 3. Store in Designated Satellite Accumulation Area (SAA) label->store segregate 4. Segregate from Incompatible Materials store->segregate contact_ehs 5. Contact Environmental Health & Safety (EHS) for Pickup segregate->contact_ehs disposal_options Final Disposal by Licensed Facility contact_ehs->disposal_options incineration Controlled Incineration disposal_options->incineration Primary Method landfill Licensed Hazardous Waste Landfill disposal_options->landfill Alternative

Caption: Workflow for the disposal of this compound.

Experimental Protocols for Waste Treatment

While researchers will primarily use a licensed disposal service, several industrial-scale treatment methods exist for nitrophenol-containing wastewater. These are generally not performed in a standard laboratory setting but are relevant to understanding the compound's environmental fate.

  • Oxidation: Passing air at high temperatures (e.g., 275°C) through aqueous waste has been shown to destroy 99.6% of 4-nitrophenol.[15]

  • Biological Treatment: The use of powdered activated carbon in conjunction with activated sludge can effectively treat liquid wastes containing nitrophenols.[15]

  • Resin Absorption: Methods using resins like Amberlite XAD-7 have been employed for the removal of 4-nitrophenol from industrial wastewater.[15]

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-3-nitrophenol (CAS No. 2105-96-6). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are summarized below.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 1/2H318/H319: Causes serious eye damage/irritationDanger/WarningGHS05/GHS07
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarningGHS07

Data sourced from aggregated GHS information.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shieldProtects against splashes and dust, preventing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Prevents skin contact and absorption. Nitrile gloves are not recommended for prolonged use with phenols.
Body Protection A chemical-resistant lab coat worn over long-sleeved clothing and long pantsProtects skin from accidental contact. An impervious apron may be necessary if there is a splash risk.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesRequired when handling the solid powder to avoid inhalation, especially if not handled in a fume hood.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from preparation to temporary storage.

Workflow for Handling this compound prep Preparation handling Handling and Use prep->handling Proceed with caution spill Spill & Emergency handling->spill In case of accident decon Decontamination handling->decon After use spill->decon waste Waste Collection decon->waste storage Temporary Storage waste->storage

Safe Handling Workflow Diagram

Step 1: Preparation

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all equipment and reagents needed for the experiment.

  • Have spill control materials (e.g., absorbent pads, neutralizer) readily available.

Step 2: Handling and Use

  • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid the formation of dust when handling the solid.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the handling area.[3]

Step 3: Decontamination

  • Thoroughly wipe down the work area with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Decontaminate all equipment used.

  • Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.

Step 4: Temporary Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.

  • The recommended storage condition is in a refrigerator.

  • Ensure the container is clearly labeled with the chemical name and hazard symbols.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

In case of a spill, evacuate the area and prevent entry. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid this compound and contaminated materials (e.g., filter paper, absorbent pads) in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.